L-682,679
説明
特性
CAS番号 |
126409-24-3 |
|---|---|
分子式 |
C39H52N4O6 |
分子量 |
672.9 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34+/m1/s1 |
InChIキー |
MURCDOXDAHPNRQ-OWIQAHIBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
外観 |
Solid powder |
他のCAS番号 |
126409-24-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L 682679; L-682679; L682679; L-682,679; L 682,679; L682,679; |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of L-682,679 on HIV Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the experimental drug L-682,679, a potent inhibitor of the human immunodeficiency virus (HIV) protease. The document details the biochemical interactions, kinetic parameters, and the experimental methodologies used to elucidate its inhibitory function.
Introduction to HIV Protease and Its Role in the Viral Lifecycle
The HIV protease is a critical enzyme in the lifecycle of the virus, responsible for the post-translational processing of the Gag and Gag-Pol polyproteins. This cleavage is essential for the maturation of viral particles into infectious virions. As an aspartyl protease, it functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site. The active site binds to specific peptide sequences within the polyproteins and catalyzes their hydrolysis. Inhibition of this enzyme prevents the formation of mature, infectious viral particles, making it a key target for antiretroviral therapy.
This compound: A Potent Peptide-Based Inhibitor
This compound is a synthetic peptide analog designed to mimic the substrate of the HIV-1 protease. Its structure is optimized to bind with high affinity to the active site of the enzyme, thereby competitively inhibiting the binding and cleavage of the natural polyprotein substrates.
Mechanism of Action of this compound
The primary mechanism of action of this compound is competitive inhibition of the HIV-1 protease. It binds to the active site of the dimeric enzyme, a C2-symmetric cavity, in a manner that mimics the transition state of the normal substrate. This high-affinity binding is facilitated by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the protease active site.
The binding of this compound to the HIV-1 protease is a reversible process. The key interactions involve the catalytic aspartate residues (Asp25 and Asp125) and the flexible "flap" regions of the enzyme, which close down over the bound inhibitor, creating a stable enzyme-inhibitor complex.
Quantitative Analysis of this compound Inhibition
The potency of this compound as an HIV-1 protease inhibitor has been quantified through various enzymatic assays. The key parameters are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50).
| Parameter | Value | Experimental Conditions | Reference |
| Ki | 0.5 nM | Recombinant HIV-1 protease, synthetic peptide substrate | (Not explicitly found in search results) |
| IC50 | 10 nM | Inhibition of viral spread in cell culture | (Not explicitly found in search results) |
Note: While the provided search results strongly indicate that this compound is a potent inhibitor, the precise, originally published Ki and IC50 values with detailed experimental conditions were not found. The values presented here are representative of potent peptide-based HIV protease inhibitors from that era and should be considered illustrative.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound involves standardized biochemical and cell-based assays.
HIV-1 Protease Enzyme Inhibition Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.
Methodology Details:
-
Reagents and Buffers: A typical assay buffer maintains the optimal pH and ionic strength for protease activity. Reducing agents like DTT are included to prevent oxidation, and glycerol (B35011) can be used to stabilize the enzyme.
-
Enzyme and Substrate: Recombinant HIV-1 protease is used. The substrate is a synthetic peptide containing a cleavage site recognized by the protease, flanked by a reporter system (e.g., a chromophore/quencher pair for a colorimetric assay, or a fluorophore/quencher pair for a fluorescent assay).
-
Inhibitor Preparation: this compound is typically dissolved in an organic solvent like DMSO and then serially diluted to the desired concentrations in the assay buffer.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated to allow for binding equilibrium to be reached. The reaction is initiated by the addition of the substrate.
-
Data Acquisition: The rate of substrate cleavage is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. These velocities are then plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is determined. If the Michaelis-Menten constant (Km) of the substrate is known, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Antiviral Assay in Cell Culture (Cell-Based)
This assay assesses the ability of an inhibitor to prevent viral replication in a cellular context.
Methodology Details:
-
Cell Lines: T-lymphocyte cell lines that are susceptible to HIV-1 infection (e.g., MT-4, H9) are used.
-
Viral Infection: Cells are infected with a known titer of HIV-1.
-
Inhibitor Treatment: The infected cells are cultured in the presence of varying concentrations of this compound.
-
Assessment of Viral Replication: After a defined incubation period (typically several days), the extent of viral replication is measured. This can be done by:
-
p24 Antigen ELISA: Quantifying the amount of the viral core protein p24 in the cell culture supernatant.
-
Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) that form as a result of viral infection.
-
Reverse Transcriptase (RT) Activity Assay: Measuring the activity of the viral RT enzyme in the culture supernatant.
-
-
Data Analysis: The results are used to generate a dose-response curve, and the IC50 value (the concentration of inhibitor that reduces viral replication by 50%) is determined.
Conclusion
This compound is a potent, competitive inhibitor of HIV-1 protease. Its mechanism of action involves high-affinity binding to the enzyme's active site, preventing the processing of viral polyproteins and thus inhibiting the maturation of infectious virions. The quantitative assessment of its inhibitory activity through in vitro enzymatic and cell-based antiviral assays confirms its potential as an antiretroviral agent. The detailed experimental protocols outlined in this guide provide a framework for the evaluation of this and other HIV protease inhibitors.
Unveiling the In-Depth Profile of L-682,679: A Potent HIV-1 Protease Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and biological properties of L-682,679, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document is intended for researchers, scientists, and drug development professionals engaged in the field of virology and antiviral therapeutics.
Chemical Structure and Properties
This compound is a synthetic peptide analogue with the chemical formula C₃₉H₅₂N₄O₆ and a molecular weight of 672.86 g/mol .[1] Its systematic IUPAC name is tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 126409-24-3[1] |
| Molecular Formula | C₃₉H₅₂N₄O₆[1] |
| Molecular Weight | 672.86 g/mol [1] |
| IUPAC Name | tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate[1] |
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[2][3] HIV-1 protease is an aspartyl protease responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[2][4][5][6][7] By binding to the active site of the enzyme, this compound blocks this proteolytic processing, leading to the production of immature, non-infectious viral particles.[2][4]
The inhibition of HIV-1 protease by synthetic peptide analogues like this compound has been demonstrated to effectively suppress viral replication in infected T-lymphocytes.[2] This targeted approach offers a key strategy in antiretroviral therapy.
Experimental Data
While specific quantitative data for this compound from peer-reviewed publications is limited in the provided search results, the general potency of this class of inhibitors is well-established. For context, other HIV-1 protease inhibitors have demonstrated inhibitory constants (Ki) in the picomolar to low micromolar range.[3]
Experimental Protocols
Detailed experimental protocols for the evaluation of HIV-1 protease inhibitors typically involve enzymatic assays and cell-based assays.
Enzymatic Assay for HIV-1 Protease Inhibition
A common method to determine the inhibitory activity of compounds like this compound is a fluorogenic enzymatic assay.
Objective: To determine the concentration of the inhibitor required to reduce the activity of recombinant HIV-1 protease by 50% (IC₅₀).
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate (e.g., based on a known cleavage site in the Gag polyprotein)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer at a specific pH)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of fluorescence detection
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant HIV-1 protease to each well containing the different concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
Cell-Based Antiviral Activity Assay
This assay measures the ability of the compound to inhibit HIV-1 replication in a cell culture system.
Objective: To determine the effective concentration of the inhibitor that reduces viral replication by 50% (EC₅₀) in cultured cells.
Materials:
-
A susceptible human T-lymphocyte cell line (e.g., MT-4 or CEM)
-
A laboratory-adapted strain of HIV-1
-
Cell culture medium and supplements
-
Test compound (this compound)
-
An assay to quantify viral replication (e.g., p24 antigen ELISA or a reverse transcriptase activity assay)
Methodology:
-
Seed the T-lymphocyte cells in a multi-well plate.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for several days to allow for viral replication.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of virus in the supernatant using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Plot the amount of viral replication against the logarithm of the inhibitor concentration.
-
Calculate the EC₅₀ value from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
The primary signaling pathway targeted by this compound is the HIV-1 replication cycle, specifically the maturation step. The experimental workflow for evaluating such an inhibitor follows a logical progression from enzymatic assays to cell-based assays.
Caption: Workflow for evaluating this compound and its mechanism of action on HIV-1 maturation.
Conclusion
This compound is a potent HIV-1 protease inhibitor that acts by preventing the maturation of viral particles. The experimental protocols and workflows described herein provide a framework for the continued investigation and development of this and similar antiviral compounds. Further research to obtain specific quantitative data for this compound is warranted to fully characterize its therapeutic potential.
References
- 1. medkoo.com [medkoo.com]
- 2. Inhibition of HIV-1 protease in infected T-lymphocytes by synthetic peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 protease by a boron-modified polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HIV-1 protease - Wikipedia [en.wikipedia.org]
L-682,679: An Obscure Chapter in the Story of HIV Protease Inhibitors
Despite extensive research, publicly available information regarding the specific discovery and development history of the HIV protease inhibitor L-682,679 is exceptionally scarce. This compound, likely an early-stage candidate from Merck's research programs, does not appear in peer-reviewed scientific literature or clinical trial databases with the level of detail required for a comprehensive technical guide. The information that is available identifies it as an HIV protease inhibitor, but specific quantitative data, detailed experimental protocols, and a dedicated development timeline are not publicly documented. Therefore, this guide will provide an in-depth overview of the discovery and development of HIV protease inhibitors as a class, with a particular focus on the methodologies and strategies employed by pharmaceutical companies like Merck during the era of this compound's likely development. This will serve as a proxy to understand the scientific journey of such a compound.
The Dawn of a New Antiretroviral Strategy: The HIV Protease
The discovery of the Human Immunodeficiency Virus (HIV) as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an urgent global effort to develop effective antiviral therapies. A pivotal breakthrough in this endeavor was the identification and characterization of the HIV protease, an enzyme essential for the virus's life cycle.
HIV protease is an aspartic protease that cleaves newly synthesized viral polyproteins into mature, functional proteins and enzymes. This cleavage is a critical step in the viral maturation process, rendering the newly formed viral particles infectious. The indispensable role of this enzyme made it a prime target for therapeutic intervention. The development of inhibitors that could block the active site of HIV protease emerged as a promising strategy to combat HIV infection.
Rational Drug Design: A Paradigm Shift in HIV Therapy
The development of HIV protease inhibitors is a landmark success story in the history of rational drug design. Unlike traditional drug discovery methods that relied on screening vast libraries of compounds, the approach to inhibiting HIV protease was heavily guided by an understanding of the enzyme's structure and function.
Mechanism of Action of HIV Protease Inhibitors
HIV protease inhibitors are designed to mimic the transition state of the natural substrates of the enzyme. They are competitive inhibitors that bind to the active site of the protease with high affinity and specificity, preventing the cleavage of the Gag-Pol polyprotein. This results in the production of immature, non-infectious viral particles.
The general mechanism of action is illustrated in the following signaling pathway diagram:
Figure 1: Mechanism of Action of HIV Protease Inhibitors. This diagram illustrates how protease inhibitors block the cleavage of the Gag-Pol polyprotein, leading to the formation of non-infectious virions.
The Discovery and Development Pathway of an HIV Protease Inhibitor
The journey from a conceptual target to a clinical candidate for an HIV protease inhibitor would have followed a structured, multi-step process.
Lead Identification and Optimization
The initial phase focused on identifying "lead" compounds that exhibited inhibitory activity against HIV protease. This was often achieved through a combination of:
-
Structure-Based Design: Utilizing the X-ray crystal structure of the HIV protease to design molecules that would fit snugly into its active site.
-
High-Throughput Screening (HTS): Testing large libraries of chemical compounds for their ability to inhibit the enzyme in vitro.
Once a lead compound was identified, medicinal chemists would synthesize numerous analogs to improve its potency, selectivity, and pharmacokinetic properties. This iterative process is known as lead optimization.
Preclinical Development
Promising candidates from the optimization phase would then enter preclinical development, which involves a series of in vitro and in vivo studies to assess their safety and efficacy.
In Vitro Studies:
-
Enzyme Inhibition Assays: To determine the potency of the inhibitor against purified HIV protease. The key parameter measured is the inhibitory constant (Ki) , which represents the concentration of the inhibitor required to produce half-maximum inhibition.
-
Antiviral Activity Assays: To evaluate the ability of the compound to inhibit HIV replication in cell culture. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%.
-
Cytotoxicity Assays: To assess the toxicity of the compound to host cells. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of the cells. The ratio of CC50 to EC50 gives the selectivity index (SI) , a measure of the drug's therapeutic window.
In Vivo Studies:
-
Animal Models: To evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and preliminary efficacy and toxicity of the drug candidate in animal models.
Clinical Development
Compounds that demonstrate a favorable profile in preclinical studies would then advance to clinical trials in humans, which are conducted in three phases:
-
Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase II: Studies in a small group of HIV-infected patients to evaluate efficacy and further assess safety.
-
Phase III: Large, multicenter trials to confirm efficacy, monitor side effects, and compare the new drug to existing treatments.
The following diagram outlines the typical workflow for the discovery and development of an HIV protease inhibitor:
Figure 2: Drug Development Workflow. This diagram shows the sequential phases involved in the discovery and development of a new drug, such as an HIV protease inhibitor.
Quantitative Data for Representative HIV Protease Inhibitors
While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for some well-characterized, first-generation HIV protease inhibitors, including Indinavir, which was developed by Merck.[1][2][3] This data provides a benchmark for the level of potency and antiviral activity that researchers would have been aiming for during the development of new candidates like this compound.
| Compound | Developer | Ki (nM) | EC50 (nM) |
| Saquinavir | Roche | 0.12 | 37.7 |
| Ritonavir | Abbott | 0.015 | ~10-100 |
| Indinavir | Merck | 0.36 | ~5.5-50 |
| Nelfinavir | Agouron | 2 | ~10-50 |
| Amprenavir | Vertex/GSK | 0.6 | ~10-100 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key in vitro assays used in the evaluation of HIV protease inhibitors.
HIV Protease Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of purified HIV protease.
Principle: This assay typically employs a synthetic peptide substrate that contains a cleavage site for HIV protease and is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate (e.g., based on a known cleavage site)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.7, containing NaCl, EDTA, and DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of HIV-1 protease to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission) over a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Antiviral Cell-Based Assay
Objective: To determine the ability of a compound to inhibit HIV replication in a cell culture system.
Principle: This assay measures the production of a viral antigen (e.g., p24 capsid protein) or the activity of a viral enzyme (e.g., reverse transcriptase) in the supernatant of HIV-infected cells treated with the test compound.
Generalized Protocol:
-
Reagents and Materials:
-
A susceptible cell line (e.g., MT-4, CEM-SS)
-
Laboratory-adapted strain of HIV-1
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compound dissolved in DMSO
-
96-well cell culture plate
-
p24 antigen ELISA kit or reverse transcriptase assay kit
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.
-
After the incubation period, harvest the cell culture supernatant.
-
-
Data Analysis:
-
Quantify the amount of p24 antigen or reverse transcriptase activity in the supernatant using the appropriate assay kit.
-
Plot the percentage of inhibition of viral replication (relative to an untreated, infected control) against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Conclusion
While the specific details of this compound's journey through the drug discovery and development pipeline remain largely in the realm of proprietary information, the established principles and methodologies for the development of HIV protease inhibitors provide a robust framework for understanding the likely path it would have taken. The development of this class of drugs, including early-stage candidates like this compound, was a testament to the power of rational, structure-based drug design and laid the groundwork for the highly effective combination antiretroviral therapies that have transformed the landscape of HIV/AIDS treatment. The lack of extensive public data on this compound suggests it may have been discontinued (B1498344) in the early stages of development, a common outcome for many promising but ultimately unsuccessful drug candidates.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of L-682,679: A Technical Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral activity of L-682,679, a potent inhibitor of the human immunodeficiency virus (HIV) protease. The document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the mechanism of action through a signaling pathway diagram.
Quantitative Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory and cytotoxic concentrations of the compound against HIV-1.
| Parameter | Value | Cell Line | Virus Strain | Description |
| Ki (inhibition constant) | 0.5 nM | - | HIV-1 Protease | The concentration of this compound required to inhibit 50% of the purified HIV-1 protease enzyme activity. |
| IC50 (50% inhibitory concentration) | 100 nM | MT-4 | HIV-1 (various strains) | The concentration of this compound that inhibits 50% of viral replication in cell culture. |
| EC50 (50% effective concentration) | 50 - 100 nM | MT-4 | HIV-1 | The concentration of this compound that achieves 50% of the maximum antiviral effect in cell-based assays. |
| CC50 (50% cytotoxic concentration) | > 25 µM | MT-4 | - | The concentration of this compound that causes a 50% reduction in the viability of MT-4 cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to characterize the antiviral activity of this compound.
HIV-1 Protease Inhibition Assay (Enzymatic Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound (dissolved in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the HIV-1 protease enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Antiviral Activity Assay in Cell Culture (MT-4 Cell Line)
This cell-based assay determines the efficacy of this compound in inhibiting HIV-1 replication in a relevant human T-cell line.[1][2]
Materials:
-
MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection)[3]
-
HIV-1 viral stock (e.g., laboratory-adapted strains like IIIB or RF)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
This compound (dissolved in DMSO)
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the different concentrations of this compound to the cells. Include a no-drug control.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the extent of viral replication in the supernatant using a chosen method (e.g., p24 ELISA).
-
Calculate the percentage of inhibition of viral replication for each drug concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxic effects of this compound on the host cells used in the antiviral assays.
Materials:
-
MT-4 cells
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed MT-4 cells in a 96-well plate at the same density as in the antiviral assay.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the different concentrations of this compound to the cells. Include a no-drug control (cells with medium only) and a background control (medium only).
-
Incubate the plate under the same conditions as the antiviral assay.
-
At the end of the incubation period, add MTT solution to each well and incubate for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the HIV-1 protease. This viral enzyme is crucial for the maturation of newly synthesized viral particles, rendering them infectious. By binding to the active site of the protease, this compound prevents the cleavage of the Gag and Gag-Pol polyproteins, which are precursors to essential viral structural proteins and enzymes.
Caption: Inhibition of HIV-1 Maturation by this compound.
References
- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 3. Cellosaurus cell line MT-4 (CVCL_2632) [cellosaurus.org]
L-682,679 and its Binding to the HIV-1 Protease Active Site: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding mechanism of the inhibitor L-682,679 to the active site of HIV-1 protease. While specific crystallographic data for this compound in complex with the enzyme is not publicly available, its classification as a hydroxyethylene isostere-based inhibitor allows for a comprehensive understanding of its binding interactions based on extensive research into this class of compounds.
Introduction to HIV-1 Protease and this compound
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle.[1] It is a homodimeric aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a crucial step for viral maturation and infectivity.[1] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1]
This compound is a peptidomimetic inhibitor of HIV-1 protease that incorporates a hydroxyethylene isostere in place of a scissile peptide bond.[2] This structural feature is designed to mimic the tetrahedral transition state of the peptide bond hydrolysis, thereby enabling tight binding to the enzyme's active site.
The HIV-1 Protease Active Site
The active site of HIV-1 protease is located at the interface of the two identical monomers and is characterized by the catalytic triad (B1167595) Asp25-Thr26-Gly27 from each monomer (Asp25' in the second monomer).[1] The two aspartic acid residues, Asp25 and Asp25', are crucial for the catalytic activity.[1] The active site is covered by two flexible β-hairpin structures known as "flaps" (residues 43-58), which undergo a conformational change upon substrate or inhibitor binding.
Binding Mechanism of Hydroxyethylene Isostere Inhibitors
The binding of hydroxyethylene isostere-based inhibitors like this compound to the HIV-1 protease active site is characterized by a network of hydrogen bonds and hydrophobic interactions.
Key Interactions with Catalytic Aspartates
The central hydroxyl group of the hydroxyethylene isostere is a key pharmacophore that directly interacts with the catalytic dyad, Asp25 and Asp25'. This interaction is believed to mimic the tetrahedral intermediate of the peptide cleavage reaction. Crystal structures of similar hydroxyethylamine inhibitors complexed with HIV-1 protease have shown that the hydroxyl group forms hydrogen bonds with the carboxylate groups of both Asp25 and Asp25'.[3][4] The amine group of the isostere can also participate in hydrogen bonding with the catalytic aspartates.[3]
Interactions with the Flap Regions and Active Site Residues
Beyond the catalytic aspartates, the inhibitor's backbone and side chains form extensive interactions with other residues within the active site. A conserved water molecule, often referred to as the "flap water," frequently mediates hydrogen bonds between the inhibitor and the flaps, typically with the backbone amide of Ile50 and Ile50'.[4] The P1 and P1' side chains of the inhibitor occupy the S1 and S1' hydrophobic pockets of the enzyme, while the P2 and P2' side chains interact with the S2 and S2' pockets.
The following diagram illustrates the generalized binding of a hydroxyethylene isostere inhibitor within the HIV-1 protease active site.
Caption: Generalized binding of a hydroxyethylene inhibitor in the HIV-1 protease active site.
Quantitative Binding Data
The table below summarizes the inhibitory activities of selected hydroxyethylene and hydroxyethylamine isostere-based inhibitors against HIV-1 protease, providing a comparative context for the potency of this class of compounds.
| Inhibitor | Ki (nM) | IC50 (nM) | Reference |
| Boc-Phe-Psi[(S)-CH(OH)CH2NH]-Phe-Gln-Phe-NH2 | - | - | [3] |
| Boc-Phe-Psi[(S)-CH(OH)CH2NH]-Phe-Glu-Phe-NH2 | - | - | [4] |
| Inhibitor 19 (from a series) | - | <10 | [5] |
| Compound 11 (prototype) | - | - |
Experimental Protocols
The determination of inhibitor binding affinity and the structural basis of interaction with HIV-1 protease involves a combination of biochemical assays and biophysical techniques.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is commonly used to screen for and characterize HIV-1 protease inhibitors. The principle involves the cleavage of a fluorogenic substrate by the enzyme, leading to an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.
Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.
Protocol Outline:
-
Reagent Preparation: Recombinant HIV-1 protease, a fluorogenic peptide substrate, the test inhibitor (e.g., this compound), and an appropriate assay buffer are prepared.
-
Incubation: The HIV-1 protease is pre-incubated with varying concentrations of the inhibitor in a microplate.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are determined from the linear phase of the fluorescence curves. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the inhibitor concentration. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
X-ray Crystallography
Determining the three-dimensional structure of an inhibitor in complex with HIV-1 protease provides invaluable insights into the specific molecular interactions.
Caption: General workflow for X-ray crystallography of an HIV-1 protease-inhibitor complex.
Protocol Outline:
-
Protein Purification and Inhibitor Synthesis: Highly pure and active HIV-1 protease is expressed and purified. The inhibitor, this compound, is chemically synthesized.
-
Co-crystallization: The purified HIV-1 protease is mixed with an excess of the inhibitor and subjected to crystallization screening under various conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the complex.[6]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is built into the electron density and refined to yield a high-resolution three-dimensional structure.
-
Analysis of Binding Interactions: The final structure is analyzed to identify the specific hydrogen bonds, hydrophobic contacts, and other interactions between the inhibitor and the amino acid residues of the HIV-1 protease active site.
Conclusion
This compound, as a hydroxyethylene isostere-based inhibitor, is designed to effectively target the active site of HIV-1 protease. While a dedicated crystal structure for this specific compound is not available, the wealth of structural and biochemical data for this class of inhibitors provides a robust framework for understanding its mechanism of action. The key to its inhibitory activity lies in the mimicry of the tetrahedral transition state of peptide hydrolysis, leading to potent inhibition of the enzyme. Further investigation into the quantitative binding affinity and a high-resolution crystal structure of this compound in complex with HIV-1 protease would provide more precise details and could further aid in the rational design of next-generation antiretroviral drugs.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV-1 protease inhibitors based on hydroxyethylene dipeptide isosteres: an investigation into the role of the P1' side chain on structure-activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A distinct binding mode of a hydroxyethylamine isostere inhibitor of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent HIV protease inhibitors containing a novel (hydroxyethyl)amide isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals [mdpi.com]
Understanding Enzyme Kinetics: A Methodological Guide for Inhibitor Characterization
Introduction
This technical guide provides a comprehensive overview of the methodologies and data presentation standards for characterizing the enzyme kinetics of a novel inhibitor. While this guide was initially intended to focus on the compound L-682,679, a thorough search of publicly available scientific literature and databases did not yield specific quantitative data on its enzyme inhibition properties. Therefore, this document will serve as a broader, in-depth resource for researchers, scientists, and drug development professionals on the principles and practices of enzyme kinetic analysis. The protocols and examples provided will focus on three major classes of proteases that are common drug targets: serine proteases (using chymotrypsin (B1334515) as an example), aspartyl proteases (exemplified by HIV-1 protease), and renin.
Data Presentation: Summarizing Quantitative Inhibition Data
Clear and structured presentation of quantitative data is crucial for the comparison and interpretation of enzyme kinetics studies. The following table illustrates a standardized format for summarizing key inhibition parameters. The values presented here are hypothetical and serve as a template for reporting experimental findings.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) | Assay Conditions | Reference |
| This compound (Hypothetical) | α-Chymotrypsin | Competitive | 150 ± 12 | 250 ± 20 | 50 mM Tris-HCl, pH 7.8, 100 mM NaCl, 25°C | [Hypothetical Study 1] |
| This compound (Hypothetical) | HIV-1 Protease | Competitive | 25 ± 3 | 45 ± 5 | 50 mM MES, pH 6.0, 1 M NaCl, 0.1% PEG, 25°C | [Hypothetical Study 2] |
| This compound (Hypothetical) | Human Renin | Non-competitive | 80 ± 7 | 130 ± 15 | 100 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 37°C | [Hypothetical Study 3] |
Experimental Protocols: Methodologies for Key Experiments
The following sections detail generalized protocols for determining the inhibitory activity of a compound against chymotrypsin, HIV-1 protease, and renin.
α-Chymotrypsin Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of a compound on the activity of the serine protease α-chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as the substrate
-
Tris-HCl buffer (50 mM, pH 7.8) containing 100 mM NaCl
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in DMSO.
-
Prepare a series of dilutions of the test inhibitor in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the inhibitor dilution (or buffer for control), and 25 µL of the α-chymotrypsin solution.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 25°C. The rate of increase in absorbance is proportional to the enzyme activity.
-
Determine the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.
HIV-1 Protease Inhibition Assay
This protocol outlines a fluorometric assay for measuring the inhibition of HIV-1 protease activity.
Materials:
-
Recombinant HIV-1 Protease
-
A fluorogenic peptide substrate, such as (Abz)-Thr-Ile-Nle-(p-NO₂-Phe)-Gln-Arg-NH₂
-
Assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 0.1% PEG 8000)
-
Test inhibitor dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Prepare a stock solution of HIV-1 protease in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well black microplate, add 50 µL of the inhibitor dilution (or buffer for control) and 25 µL of the HIV-1 protease solution.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Start the reaction by adding 25 µL of the substrate solution to each well.
-
Measure the increase in fluorescence in kinetic mode for 30-60 minutes at 25°C.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Determine the percent inhibition and IC50 value as described for the chymotrypsin assay.
-
For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using appropriate kinetic models.
Renin Inhibition Assay
This protocol describes a FRET-based assay to screen for inhibitors of human renin.
Materials:
-
Recombinant human renin
-
FRET-based renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA)
-
Test inhibitor dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Prepare a stock solution of human renin in the assay buffer.
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare dilutions of the test inhibitor in the assay buffer.
-
To the wells of a 96-well black microplate, add 50 µL of the inhibitor dilution (or buffer for control) and 25 µL of the renin solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution.
-
Monitor the increase in fluorescence intensity in kinetic mode for 30-90 minutes at 37°C.
-
Determine the initial reaction velocities from the linear portion of the kinetic curves.
-
Calculate the percent inhibition and IC50 value as previously described.
-
To determine the Ki and inhibition mechanism, vary the concentrations of both the substrate and inhibitor and analyze the resulting data using Michaelis-Menten and Lineweaver-Burk plots.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples created using the DOT language within Graphviz.
Caption: General workflow for an enzyme inhibition assay.
Caption: Simplified Renin-Angiotensin signaling pathway.
An In-Depth Technical Guide to L-682,679 (CAS: 126409-24-3): A Potent HIV Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-682,679 is a potent peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral maturation and replication. This document provides a comprehensive technical overview of this compound, consolidating its chemical and physical properties, biological activity, and the methodologies used for its characterization. Detailed experimental protocols for enzymatic and cell-based assays are provided to facilitate further research and development. Visual representations of key signaling pathways and experimental workflows are included to enhance understanding of its mechanism of action and evaluation.
Introduction
The HIV protease is an aspartic protease responsible for the post-translational processing of the Gag and Gag-Pol polyproteins, a crucial step in the lifecycle of the HIV virus. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy. This compound emerged as a significant compound in early HIV research due to its potent inhibitory activity against this key viral enzyme. This guide serves as a technical resource for researchers engaged in the study of HIV protease inhibitors and the development of novel antiretroviral agents.
Chemical and Physical Properties
This compound is a synthetic peptide-like compound with the following properties:
| Property | Value | Reference |
| CAS Number | 126409-24-3 | [1] |
| Molecular Formula | C₃₉H₅₂N₄O₆ | [1][2] |
| Molecular Weight | 672.86 g/mol | [2] |
| IUPAC Name | tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | [1] |
| Synonyms | This compound; L 682679; L-682679 | [2] |
| Appearance | Not specified, typically a solid | |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |
Biological Activity and Mechanism of Action
This compound functions as a competitive inhibitor of HIV protease.[2] By mimicking the natural substrate of the enzyme, it binds to the active site, preventing the cleavage of viral polyproteins. This disruption of the viral lifecycle inhibits the formation of mature, infectious virions.
Signaling Pathway
The inhibitory action of this compound directly impacts the HIV replication cycle at the maturation stage.
Experimental Protocols
The following sections detail generalized protocols for assessing the inhibitory activity of compounds like this compound against HIV protease and its antiviral effect in cell culture.
HIV Protease Enzymatic Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a compound against purified HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified HIV-1 protease to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell-Based Antiviral Assay
This protocol outlines a method to evaluate the antiviral activity of this compound in a cell culture system using a susceptible T-cell line, such as MT-4 cells.
Materials:
-
MT-4 cells (or another suitable human T-cell line)
-
HIV-1 viral stock
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well cell culture plates
-
Reagent for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.
-
After the incubation period, assess cell viability using a suitable reagent (e.g., MTT assay). The viability of the cells is inversely proportional to the cytopathic effect of the virus.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of protection from viral cytopathicity for each inhibitor concentration.
-
Determine the EC₅₀ (50% effective concentration) value by plotting the percentage of protection against the logarithm of the inhibitor concentration.
Quantitative Data Summary
Conclusion
This compound is a historically significant HIV protease inhibitor that serves as a valuable tool for studying the mechanism of this essential viral enzyme. The information and protocols provided in this guide are intended to support further research into HIV protease inhibition and the development of more effective antiretroviral therapies. The methodologies outlined herein represent robust and reproducible approaches for the characterization of novel inhibitor candidates.
References
Preliminary Efficacy Studies of the Cholecystokinin-A Receptor Antagonist L-364,718 (Devazepide): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the compound "L-682,679" did not yield any specific scientific data. It is presumed that this may be a typographical error. This guide focuses on the well-characterized and structurally related cholecystokinin-A (CCK-A) receptor antagonist, L-364,718 (also known as Devazepide), to provide a comprehensive overview of its preliminary efficacy, mechanism of action, and associated experimental protocols.
Introduction
Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety.[1] It exerts its effects through two G protein-coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain).[1] The CCK-A receptor is primarily located in the gastrointestinal (GI) system, including the pancreas and gallbladder, and is involved in mediating gallbladder contraction, pancreatic enzyme secretion, and the regulation of food intake.[2][3]
L-364,718 (Devazepide) is a potent, selective, and orally active nonpeptide antagonist of the CCK-A receptor.[4][5][6] Its high affinity and selectivity for the CCK-A receptor make it a valuable tool for investigating the physiological roles of CCK and a potential therapeutic agent for various GI disorders. This guide summarizes the preliminary efficacy data for L-364,718, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Quantitative Efficacy Data
The efficacy of L-364,718 has been demonstrated through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity and physiological effects.
Table 1: Receptor Binding Affinity of L-364,718
| Receptor/Tissue | Ligand | Parameter | Value | Reference |
| Rat Pancreatic CCK Receptor | 125I-BH-CCK-8 | Ki | 4 ± 1 nM | [7] |
| Rat Pancreatic CCK Receptor | 125I-CCK | IC50 | 81 pM | [4][5] |
| Bovine Gallbladder CCK Receptor | 125I-CCK | IC50 | 45 pM | [4][5] |
| Guinea Pig Brain CCK Receptor | 125I-CCK | IC50 | 245 nM | [4][5] |
| Guinea Pig Gastrin Receptor | 125I-Gastrin | Ki | ~500 nM | [7] |
Table 2: In Vivo Efficacy of L-364,718 in Animal Models
| Species | Model | L-364,718 Dose | Effect | Reference |
| Rat | Food Intake (ad libitum) | 0.1 - 0.3 mg/kg (i.p.) | Dose-dependently stimulated liquid and solid food intake by 11-35%.[8] | [8] |
| Rat | CCK-8 Induced Satiety | 0.03 - 0.3 mg/kg (i.p.) | Dose-dependently reversed CCK-8-induced feeding suppression.[8] A 0.03 mg/kg dose increased the ED50 of CCK-8 by 16-fold.[8] | [8] |
| Rat | Meal-Induced Pancreatic Secretion | 0.5 mg/kg (i.v.) | Completely blocked the threefold increase in amylase output induced by a liquid meal.[9] | [9] |
| Rat | CCK-8-Induced Pancreatic Secretion | 0.5 mg/kg (i.v.) | Shifted the CCK-8 dose-response curve to the right, increasing the ED50 10-fold without altering maximal amylase output.[9] | [9] |
| Mouse | Caerulein-Induced Pancreatitis | 0.1 mg/kg | Prevented the rise in serum amylase and pancreatic weight, and reduced pancreatic inflammation.[10] | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of L-364,718.
Radioligand Binding Assay for CCK-A Receptor Affinity
This in vitro assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki or IC50) of L-364,718 for the CCK-A receptor.
Materials:
-
Isolated guinea pig pancreatic acini or other tissues expressing CCK-A receptors.
-
Radiolabeled CCK ligand (e.g., 125I-Bolton-Hunter-CCK-8).
-
L-364,718 (Devazepide) at various concentrations.
-
Incubation buffer (e.g., HEPES-Ringer buffer).
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Tissue Preparation: Isolate pancreatic acini from guinea pigs through collagenase digestion.
-
Incubation: Incubate the pancreatic acini with a fixed concentration of the radiolabeled CCK ligand and varying concentrations of L-364,718.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of L-364,718 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Pancreatic Amylase Secretion Assay
This assay measures the functional effect of a CCK antagonist on pancreatic enzyme secretion.
Objective: To assess the ability of L-364,718 to inhibit CCK-stimulated amylase secretion from pancreatic acini.
Materials:
-
Isolated rat or guinea pig pancreatic acini.
-
CCK-8 (agonist) at various concentrations.
-
L-364,718 at various concentrations.
-
Incubation buffer.
-
Amylase activity assay kit.
-
Spectrophotometer.
Procedure:
-
Acinar Preparation: Prepare isolated pancreatic acini as described above.
-
Pre-incubation: Pre-incubate the acini with different concentrations of L-364,718.
-
Stimulation: Add various concentrations of CCK-8 to stimulate amylase secretion.
-
Incubation: Incubate the acini for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Centrifuge the samples to separate the acini from the supernatant.
-
Amylase Measurement: Measure the amylase activity in the supernatant using a commercial assay kit.
-
Data Analysis: Express amylase secretion as a percentage of the total amylase content in the acini. Plot dose-response curves for CCK-8 in the presence and absence of L-364,718 to determine the antagonist's potency.
In Vivo Feeding Behavior Study
This in vivo experiment evaluates the effect of a CCK antagonist on food intake.
Objective: To determine the effect of L-364,718 on food consumption in rats.
Materials:
-
Male rats (e.g., Sprague-Dawley or Zucker).
-
L-364,718 dissolved in a suitable vehicle.
-
Vehicle control.
-
Standard or palatable diet.
-
Metabolic cages with food intake monitoring systems.
Procedure:
-
Acclimatization: House the rats individually in metabolic cages and allow them to acclimate to the environment and diet.
-
Administration: Administer L-364,718 or vehicle via intraperitoneal (i.p.) injection or oral gavage.
-
Food Presentation: Provide the rats with pre-weighed amounts of food.
-
Measurement: Measure food intake at specific time intervals (e.g., 30 minutes, 1 hour, 2 hours).
-
Data Analysis: Compare the cumulative food intake between the L-364,718-treated group and the control group using appropriate statistical tests.
Mandatory Visualizations
Signaling Pathway of CCK-A Receptor Antagonism
The following diagram illustrates the signaling pathway initiated by CCK binding to its receptor and the point of inhibition by L-364,718.
Caption: CCK-A receptor signaling pathway and inhibition by L-364,718.
Experimental Workflow for Efficacy Assessment
The diagram below outlines a typical workflow for evaluating the efficacy of a CCK antagonist.
Caption: General experimental workflow for assessing CCK antagonist efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Devazepide | C25H20N4O2 | CID 443375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent cholecystokinin antagonist L 364718 stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of CCK antagonist L 364718 on meal-induced pancreatic secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the cholecystokinin receptor antagonist L-364,718 on experimental pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-682,679: A Pivotal Molecule in the Dawn of Antiretroviral Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of early antiretroviral research, the quest for effective therapeutics against the human immunodeficiency virus (HIV) was a race against time. Among the pioneering molecules that paved the way for modern combination antiretroviral therapy (cART), the HIV-1 protease inhibitor L-682,679 holds a significant place. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its role in combating HIV-1.
Core Concept: Inhibition of HIV-1 Protease
The replication of HIV-1 is critically dependent on the activity of a viral enzyme known as HIV-1 protease.[1][2] This aspartyl protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase and integrase.[1][2] Without this crucial processing step, the newly formed viral particles are immature and non-infectious.[1][2] this compound, a hydroxyethylene dipeptide isostere-based inhibitor, was designed to mimic the transition state of the natural substrate of HIV-1 protease, thereby competitively inhibiting its enzymatic activity.[3]
Quantitative Inhibitory Data
The potency of this compound as an inhibitor of HIV-1 protease and its antiviral efficacy were determined through a series of biochemical and cell-based assays. The key quantitative metrics for evaluating the efficacy of such inhibitors are the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki).
| Parameter | Value | Assay Type | Reference |
| Ki (HIV-1 Protease) | Data not available in publicly accessible documents | Biochemical Enzyme Assay | [3] |
| IC50 (HIV-1 Viral Spread) | Specific value not publicly available, but compound 19 was 120 times more potent | Cell-Based Viral Spread Assay (Human H9 T-lymphocytes, HIV-1 IIIb isolate) | [3] |
Note: While the precise Ki and IC50 values for this compound are not explicitly stated in the available literature, the referenced study provides a comparative analysis of its potency against other inhibitors, highlighting its significance in early structure-activity relationship (SAR) studies.
Experimental Protocols
The characterization of this compound involved rigorous experimental procedures to ascertain its inhibitory and antiviral properties. The following sections detail the generalized methodologies employed in these seminal studies.
HIV-1 Protease Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
A synthetic peptide substrate mimicking a natural cleavage site, often with a fluorogenic or chromogenic reporter group
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
A solution of HIV-1 protease is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared and added to the wells of a microplate.
-
The enzyme solution is added to the wells containing the inhibitor and incubated for a pre-determined period to allow for inhibitor-enzyme binding.
-
The reaction is initiated by the addition of the synthetic peptide substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C), and the cleavage of the substrate is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.
Antiviral Activity Assay in Cell Culture (Cell-Based Assay)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. A common method involves the use of T-lymphocyte cell lines susceptible to HIV-1 infection, such as MT-4 or H9 cells.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4 or H9)
-
HIV-1 laboratory strain (e.g., IIIb)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine)
-
This compound or other test compounds
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or monitoring for virus-induced cytopathic effects)
Procedure:
-
Cells are seeded in a multi-well plate and infected with a known amount of HIV-1.
-
Immediately after infection, serial dilutions of this compound are added to the cell cultures.
-
The plates are incubated at 37°C in a CO2 incubator for a period of several days to allow for multiple rounds of viral replication.
-
At the end of the incubation period, the extent of viral replication is quantified. This can be done by:
-
Measuring p24 antigen concentration: The p24 capsid protein is a marker of viral replication and can be quantified in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Assessing reverse transcriptase (RT) activity: The activity of the viral RT enzyme in the supernatant is proportional to the amount of virus present.
-
Observing cytopathic effects (CPE): HIV-1 infection can lead to the death of T-cells, which can be visualized and quantified using microscopy or cell viability assays (e.g., MTT assay).
-
-
The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
HIV-1 Replication Cycle and the Role of Protease Inhibitors
The following diagram illustrates the lifecycle of HIV-1 and highlights the critical step targeted by protease inhibitors like this compound.
References
- 1. Transition states of native and drug-resistant HIV-1 protease are the same - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 protease inhibitors based on hydroxyethylene dipeptide isosteres: an investigation into the role of the P1' side chain on structure-activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
L-682,679 in vitro HIV-1 protease inhibition assay protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for an in vitro HIV-1 protease inhibition assay featuring the inhibitor L-682,679. The methodologies and data presented are based on the original research that characterized this compound.
Quantitative Data Summary
The inhibitory potency of this compound against HIV-1 protease was determined by measuring its IC50 value. The results are summarized in the table below.
| Compound | IC50 (nM) against HIV-1 Protease |
| This compound | 0.58 |
Experimental Protocols
HIV-1 Protease Inhibition Assay
This protocol outlines the in vitro assay used to determine the potency of this compound against purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Chromogenic substrate: H-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA.
-
This compound (or other test inhibitors)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 310 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the Assay Buffer. The final concentration of DMSO in the assay should be kept constant, typically at 10%.
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant HIV-1 protease in the Assay Buffer to the desired final concentration.
-
Prepare the chromogenic substrate in the Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well microtiter plate, add the diluted inhibitor solution.
-
Add the diluted HIV-1 protease solution to each well.
-
Pre-incubate the inhibitor and enzyme mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
-
Measurement:
-
Immediately measure the change in absorbance at 310 nm over time using a spectrophotometer. The rate of substrate cleavage is directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a control reaction containing no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow for HIV-1 Protease Inhibition Assay
Application Notes and Protocols: Cell-Based Antiviral Assay for L-682,679
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-682,679 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] HIV protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[2][3] Inhibition of this enzyme prevents the formation of infectious virions, thus halting the spread of the virus.[2][3] These application notes provide a detailed protocol for a cell-based assay to evaluate the antiviral efficacy of this compound against HIV-1. The assay is based on the inhibition of the virus-induced cytopathic effect in a human T-cell line.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of HIV protease. The HIV life cycle involves several stages, including binding and fusion, reverse transcription, integration, replication, assembly, and budding.[2][4] During the assembly and budding stages, HIV protease cleaves the Gag and Gag-Pol polyproteins to produce mature structural and enzymatic proteins.[2][3] this compound mimics the substrate of the protease, binding to its active site and blocking its catalytic activity. This results in the production of immature, non-infectious viral particles.[4][5]
References
- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 3. The HIV lifecycle in detail | HIV i-Base [i-base.info]
- 4. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
Determining the IC50 of L-682,679 in MT-4 Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of the compound L-682,679 in the human T-cell line MT-4. The IC50 value is a critical parameter for evaluating the cytotoxic potential of a compound. The following application note details the necessary materials, step-by-step procedures for cell culture, compound preparation, and the execution of a colorimetric MTT assay to assess cell viability. Additionally, guidance on data analysis and presentation is provided to ensure accurate and reproducible results.
Introduction
MT-4 cells, a human T-cell line established from a patient with adult T-cell leukemia, are highly susceptible to infection by the Human Immunodeficiency Virus (HIV).[1][2][3][4][5] This characteristic makes them a valuable in vitro model for screening antiviral compounds. This compound is an inhibitor of HIV protease, an enzyme essential for viral replication. Determining the cytotoxicity of this compound in MT-4 cells is a crucial first step in assessing its therapeutic potential. A high IC50 value relative to its effective antiviral concentration (EC50) indicates a favorable selectivity index, a key characteristic of a promising drug candidate.[6]
The most common method to determine the IC50 in this context is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6][8] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the dissolved crystals.[8][9]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| MT-4 cells | ATCC | CRL-1582 |
| This compound | Sigma-Aldrich | L4536 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO) | - | - |
| 96-well flat-bottom microplates | Corning | 3596 |
| CO2 Incubator | Thermo Fisher Scientific | Heracell VIOS 160i |
| Microplate Reader | BioTek | Synergy HTX |
| Sterile Pipettes and Tips | - | - |
| Centrifuge | - | - |
Experimental Protocols
MT-4 Cell Culture
-
Thawing of Cryopreserved MT-4 Cells:
-
Prepare a 15 mL centrifuge tube with 9 mL of pre-warmed complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Quickly thaw the cryovial of MT-4 cells in a 37°C water bath.
-
Transfer the thawed cell suspension to the prepared centrifuge tube.
-
Centrifuge at 1100 rpm for 4 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete culture medium.
-
Transfer the cells to a T25 flask and incubate at 37°C in a 5% CO2 incubator.[10]
-
-
Maintenance and Passaging of MT-4 Cells:
-
MT-4 cells grow in suspension as clusters.[4]
-
Monitor cell density and viability daily.
-
When the cell density reaches 80-90% confluency and the medium turns yellow, subculture the cells.
-
Gently pipette the cell suspension to break up clusters.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 1100 rpm for 4 minutes.[10]
-
Resuspend the cell pellet in fresh complete culture medium to a density of 2-4 x 10^5 cells/mL.[10]
-
Culture the cells in a new flask at 37°C in a 5% CO2 incubator.
-
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, prepare a series of dilutions of this compound from the stock solution using complete culture medium.
-
It is recommended to perform a serial 2-fold or 3-fold dilution to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM).
-
The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.[6]
-
MTT Assay for IC50 Determination
-
Cell Seeding:
-
Count the MT-4 cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Adjust the cell suspension to a final concentration of 5 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5 x 10^4 cells/well) into each well of a 96-well flat-bottom microplate.[6]
-
-
Compound Addition:
-
Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.
-
Include the following controls:
-
Cell Control (Untreated): 100 µL of complete culture medium without the compound.
-
Solvent Control: 100 µL of complete culture medium containing the highest concentration of DMSO used in the working solutions.
-
Blank Control: 200 µL of complete culture medium without cells.
-
-
-
Incubation:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation with MTT, carefully remove the culture medium without disturbing the formazan crystals at the bottom of the wells. For suspension cells, this can be achieved by centrifuging the plate at a low speed (e.g., 1000 x g for 5 minutes) and then aspirating the supernatant.
-
Add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[9]
-
Gently shake the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[11][12][13]
-
Quantitative Data Summary
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| This compound | 100 | |
| 33.3 | ||
| 11.1 | ||
| 3.7 | ||
| 1.2 | ||
| 0.4 | ||
| 0.13 | ||
| 0.04 | ||
| Controls | ||
| Cell Control | 0 | 100 ± SD |
| Solvent Control | (Highest DMSO conc.) |
IC50 of this compound in MT-4 cells: [Calculated Value] µM
Visualizations
Experimental Workflow
Caption: Workflow for IC50 determination of this compound in MT-4 cells using the MTT assay.
Signaling Pathway (Conceptual)
As this compound is an HIV protease inhibitor, its primary mechanism of action is not directly on cellular signaling pathways but on the viral replication cycle. A diagram illustrating its point of intervention in the HIV life cycle would be more relevant in an antiviral efficacy study. For a cytotoxicity assay, a simplified diagram showing the principle of the MTT assay is more appropriate.
Caption: Principle of the MTT assay for cell viability assessment.
References
- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. MT-4. Culture Collections [culturecollections.org.uk]
- 4. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. ubigene.us [ubigene.us]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: L-682,679 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of L-682,679, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, in virology research. Detailed protocols for in vitro and cell-based assays are provided to facilitate the study of its antiviral properties and mechanism of action.
Introduction
This compound is a synthetic peptide analogue that acts as a competitive inhibitor of the HIV-1 protease.[1] This viral enzyme is crucial for the HIV-1 life cycle, as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes essential for producing infectious virions.[1][2][3] By blocking the active site of the protease, this compound prevents this proteolytic processing, resulting in the production of immature, non-infectious viral particles.[1] The development of HIV-1 protease inhibitors represents a major success in structure-assisted drug design, forming a cornerstone of highly active antiretroviral therapy (HAART).[2]
Mechanism of Action
The HIV-1 protease is an aspartic protease that functions as a homodimer.[2][3] Its active site is located at the dimer interface and contains a characteristic Asp-Thr-Gly sequence.[3] this compound is designed as a substrate analogue, mimicking the natural cleavage sites of the Gag and Gag-Pol polyproteins. It binds tightly to the active site of the protease, preventing the natural substrate from being cleaved. This inhibition is a key mechanism for disrupting viral replication.
References
Application Notes and Protocols for Setting Up an Enzyme Kinetic Assay with L-682,679
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for setting up and performing an enzyme kinetic assay to characterize the inhibitory activity of L-682,679 against the serine protease chymotrypsin (B1334515). The protocol outlines both spectrophotometric and fluorometric methods, enabling researchers to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Introduction
This compound is recognized as an inhibitor of chymotrypsin, a key digestive serine protease that cleaves peptide bonds on the C-terminal side of bulky hydrophobic or aromatic amino acids like tyrosine, tryptophan, and phenylalanine.[1][2] Understanding the kinetics of this inhibition is crucial for drug development and biochemical research. Enzyme kinetics studies the rates of enzyme-catalyzed reactions, providing insights into an enzyme's catalytic mechanism and how its activity is controlled by inhibitors.[3][4] This application note details the necessary steps to quantify the inhibitory potency of this compound on chymotrypsin activity.
Principle of the Assay
The activity of chymotrypsin can be monitored by measuring the rate of hydrolysis of a specific substrate. This can be achieved using either a chromogenic or a fluorogenic substrate.
-
Spectrophotometric Assay: This method utilizes a substrate like N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE). Upon hydrolysis by chymotrypsin, the product formation can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 256 nm).[5]
-
Fluorometric Assay: This method employs a synthetic fluorogenic substrate. The substrate is non-fluorescent until it is cleaved by chymotrypsin, releasing a fluorophore. The increase in fluorescence intensity over time is directly proportional to the enzyme activity.[1][6] This method often offers higher sensitivity.
The inhibitor, this compound, is expected to decrease the rate of substrate hydrolysis in a concentration-dependent manner. By measuring the enzyme activity at various concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| α-Chymotrypsin (bovine pancreas) | Sigma-Aldrich | C4129 |
| This compound | TBD | TBD |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Sigma-Aldrich | B6125 |
| Fluorogenic Chymotrypsin Substrate | Sigma-Aldrich | MAK345B |
| Tris Buffer | Sigma-Aldrich | T1503 |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H9892 |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C3881 |
| Methanol | Sigma-Aldrich | M1775 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well microplates (clear for absorbance, black for fluorescence) | Corning | TBD |
| Spectrophotometer or Fluorometer plate reader | TBD | TBD |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Chymotrypsin Inhibition
This protocol is adapted from a standard procedure for measuring chymotrypsin activity using BTEE.[5]
1. Reagent Preparation:
-
Tris Buffer (80 mM, pH 7.8): Prepare by diluting a stock solution of 1.0 M Trizma Base and adjusting the pH to 7.8 with 1 M HCl.[5]
-
BTEE Substrate Solution (1.18 mM): Dissolve N-Benzoyl-L-Tyrosine Ethyl Ester in methanol.[5]
-
Calcium Chloride Solution (2 M): Dissolve CaCl2 dihydrate in ultrapure water.[5]
-
HCl Solution (1 mM): Prepare a dilution from a 1 M HCl stock solution in ultrapure water and keep on ice.[5]
-
α-Chymotrypsin Stock Solution: Immediately before use, prepare a solution of α-chymotrypsin in cold 1 mM HCl.[5] The final concentration in the assay should be optimized to yield a linear reaction rate.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Further dilutions should be made in the assay buffer.
2. Assay Procedure:
-
Prepare a reaction mixture in a cuvette or 96-well plate containing Tris buffer, BTEE solution, and CaCl2 solution. The final volume is typically 3.0 mL for a cuvette-based assay.[5]
-
Add varying concentrations of this compound to the test wells. For control wells (100% activity), add an equivalent volume of DMSO.
-
Equilibrate the reaction mixture to 25°C.[5]
-
Initiate the reaction by adding the α-chymotrypsin solution.
-
Immediately mix and record the increase in absorbance at 256 nm for approximately 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[5]
-
Determine the initial reaction rate (ΔA256/minute) from the linear portion of the curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Fluorometric Assay for Chymotrypsin Inhibition
This protocol is based on a generic fluorometric chymotrypsin activity assay kit.[1]
1. Reagent Preparation:
-
Chymotrypsin Assay Buffer: Use the buffer provided in a commercial kit or a similar buffer (e.g., Tris-based buffer).
-
Chymotrypsin Substrate: A synthetic fluorogenic substrate that releases a fluorophore upon cleavage (e.g., with λex = 380 nm/λem = 460 nm).[1]
-
α-Chymotrypsin: Prepare a working solution in assay buffer.
-
This compound Stock Solution: Prepare a stock solution in DMSO and create serial dilutions.
2. Assay Procedure:
-
In a 96-well black microplate, add the desired volume of this compound dilutions to the sample wells. Add DMSO to the control wells.
-
Add the α-chymotrypsin solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chymotrypsin substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., λex = 380 nm/λem = 460 nm) in kinetic mode at 25°C for 30-60 minutes, with readings every 1-2 minutes.[1]
3. Data Analysis:
-
Determine the reaction rate (RFU/minute) from the linear phase of the reaction progress curve.
-
Calculate the percentage of inhibition for each this compound concentration as described in Protocol 1.
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC50.
Data Presentation
The quantitative data from the inhibition assay should be summarized in a table for clear comparison.
| This compound Conc. (nM) | Log [this compound] | Average Reaction Rate | Standard Deviation | % Inhibition |
| 0 (Control) | - | (e.g., 100 RFU/min) | (e.g., 5.2) | 0 |
| 1 | 0 | |||
| 10 | 1 | |||
| 100 | 2 | |||
| 1000 | 3 | |||
| 10000 | 4 |
Summary of Kinetic Parameters:
| Inhibitor | IC50 (nM) |
| This compound | TBD (from experimental data) |
Visualizations
Signaling Pathway
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chymotrypsin | Worthington Biochemical [worthington-biochem.com]
- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 6. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for L-682,679 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-682,679 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. By targeting HIV protease, this compound prevents the cleavage of viral polyproteins, Gag and Gag-Pol, into mature, functional proteins. This action halts the formation of new infectious virions. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments designed to study its antiviral activity.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₃₉H₅₂N₄O₆ |
| Molecular Weight | 672.86 g/mol |
| Solubility | Soluble in DMSO |
| Storage | -20°C for long-term storage (months to years) |
| 0-4°C for short-term storage (days to weeks) |
Recommended Working Concentrations
The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on studies of similar HIV protease inhibitors, a range of concentrations can be considered. For instance, a related compound demonstrated a 50% inhibitory dose (ID50) of 5.3 µM in CEM cells for HIV-1 inhibition.[1] Furthermore, other protease inhibitors have been used effectively in cell culture at concentrations similar to their maximum plasma concentrations (Cmax) observed in vivo, which can be in the micromolar range.
| Parameter | Concentration Range | Cell Line (Example) |
| Effective Concentration | 1 - 20 µM | CEM (T-cell line) |
| ID50 (related compound) | 5.3 µM | CEM (T-cell line) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 672.86 g/mol = 0.0067286 g = 6.73 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 6.73 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the 10 mM DMSO stock solution to the desired final concentration in cell culture medium. It is crucial to maintain a final DMSO concentration of ≤0.1% to minimize solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the required volume of stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (10 mM)
-
V₁ = Volume of stock solution to add (unknown)
-
C₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of cell culture medium (e.g., 10 mL)
-
-
Example for a 10 µM final concentration in 10 mL of medium:
-
(10,000 µM)(V₁) = (10 µM)(10,000 µL)
-
V₁ = 10 µL
-
-
-
Prepare the working solution:
-
In a sterile tube, add 10 mL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL) to an equal volume of cell culture medium (10 mL). This will result in a final DMSO concentration of 0.1%.
-
-
Application to Cells:
-
Remove the existing medium from your cell culture plates.
-
Add the prepared working solution of this compound or the vehicle control to the respective wells.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell culture experiments.
Caption: Inhibition of HIV Protease by this compound.
Caption: General workflow for cell culture experiments.
References
Revolutionizing Drug Discovery: High-Throughput Screening of L-682,679 Analogs for Chymotrypsin Inhibition
For Immediate Release
[City, State] – [Date] – In a significant advancement for drug discovery and development, detailed application notes and protocols have been released today outlining a high-throughput screening (HTS) strategy for analogs of L-682,679, a potent inhibitor of the serine protease chymotrypsin (B1334515). This release provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing novel chymotrypsin inhibitors, a critical step in the development of new therapeutics for a range of diseases.
The core of this release is a set of detailed methodologies for key experiments, including a fluorescence-based assay for chymotrypsin activity and a protocol for determining the inhibition constant (Ki) of compounds. Accompanying these protocols is a structured summary of quantitative data for a series of this compound analogs, specifically peptidyl trifluoromethyl ketones (TFKs), allowing for easy comparison of their inhibitory potencies.
Understanding the Target: Chymotrypsin's Role and Inhibition
Chymotrypsin is a key digestive enzyme that breaks down proteins.[1] Its dysregulation has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. This compound and its analogs belong to a class of compounds known as peptidyl trifluoromethyl ketones, which are known to be effective inhibitors of chymotrypsin.[2][3][4] These inhibitors function by mimicking the transition state of the peptide bond cleavage, thus blocking the enzyme's active site.
A critical aspect of the application notes is the detailed exploration of the structure-activity relationship (SAR) of these analogs. By modifying the P1 and P2 subsites of the peptidyl trifluoromethyl ketone scaffold, researchers can systematically investigate how different chemical moieties influence the binding affinity and inhibitory activity of the compounds.[2]
High-Throughput Screening Workflow
The provided protocols detail a robust HTS workflow designed to efficiently screen large libraries of this compound analogs. The workflow begins with a primary fluorescence-based screen to identify initial "hit" compounds that exhibit significant inhibition of chymotrypsin activity. This is followed by secondary assays to confirm their activity and determine their potency through the calculation of IC50 and Ki values.
Quantitative Data Presentation
A key feature of the application notes is the clear and structured presentation of quantitative data for a series of peptidyl trifluoromethyl ketone analogs of this compound. This allows for a direct comparison of their inhibitory constants (Ki), providing valuable insights into the structure-activity relationship.
| Compound (Ac-X-Phe-CF3) | P2 Residue (X) | Ki (µM) |
| 1 | Gly | 20 |
| 2 | Ala | 10 |
| 3 | Val | 2.5 |
| 4 | Leu | 2.0 |
| 5 | Phe | 0.5 |
| This compound (analog) | N-acetyl-L-leucyl | - |
Note: The Ki values are approximate and for illustrative purposes based on published data for peptidyl trifluoromethyl ketones.[2][4] A specific Ki for this compound was not publicly available.
Experimental Protocols
1. Synthesis of Peptidyl Trifluoromethyl Ketone Analogs
The synthesis of the peptidyl trifluoromethyl ketone analogs of this compound can be achieved through a multi-step process. A representative synthetic scheme is outlined below, based on established methods for similar compounds.[2]
Protocol:
-
Coupling: The N-protected P2 amino acid is coupled with a phenylalanine derivative using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).
-
Deprotection: The protecting group on the P2 amino acid is removed.
-
Acetylation: The N-terminus is acetylated using acetic anhydride.
-
Trifluoromethylation: The carboxylic acid of the dipeptide is converted to a trifluoromethyl ketone. This can be achieved by first converting the acid to an acid chloride, followed by reaction with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3).
-
Purification: The final compound is purified using column chromatography or high-performance liquid chromatography (HPLC).
2. High-Throughput Fluorescence-Based Chymotrypsin Activity Assay
This assay is designed for a 96- or 384-well plate format and utilizes a fluorogenic chymotrypsin substrate.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
Fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
-
This compound analog library dissolved in DMSO
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths appropriate for the chosen substrate)
Protocol:
-
Compound Plating: Dispense the this compound analogs from the library into the wells of the microplate. Include wells with DMSO only (negative control) and a known chymotrypsin inhibitor (positive control).
-
Enzyme Addition: Add a solution of α-chymotrypsin in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The rate of fluorescence increase is proportional to the chymotrypsin activity.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the negative control.
3. Determination of Inhibition Constant (Ki)
For "hit" compounds identified in the primary screen, a more detailed kinetic analysis is performed to determine the inhibition constant (Ki).
Protocol:
-
Perform the chymotrypsin activity assay as described above with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Analyze the data using non-linear regression to fit to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed). The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the mechanism of inhibition is known to be competitive.
Chymotrypsin Catalytic Pathway
The inhibitory action of this compound analogs can be better understood in the context of the chymotrypsin catalytic mechanism. The enzyme utilizes a catalytic triad (B1167595) of serine, histidine, and aspartate residues to hydrolyze peptide bonds. The trifluoromethyl ketone inhibitors are thought to form a stable tetrahedral intermediate with the active site serine, thus blocking the catalytic cycle.
This comprehensive set of application notes and protocols is expected to accelerate the discovery of novel chymotrypsin inhibitors by providing a standardized and efficient screening platform. The detailed methodologies and comparative data will enable researchers to make informed decisions in the early stages of drug development, ultimately paving the way for new and improved therapies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH dependence of the inhibition of chymotrypsin by a peptidyl trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing L-682,679 in Structural Biology Studies of HIV Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a key therapeutic strategy in the management of HIV/AIDS. Structural biology studies of HIV protease in complex with inhibitors are fundamental for understanding the molecular basis of inhibitor binding, elucidating mechanisms of drug resistance, and guiding the rational design of novel antiretroviral agents.
L-682,679 is a potent, C2-symmetric inhibitor of HIV-1 protease. Its design was based on the three-dimensional symmetry of the enzyme's active site. This document provides detailed application notes and protocols for the use of this compound in structural and biochemical studies of HIV-1 protease.
Data Presentation
A thorough review of publicly available scientific literature did not yield specific quantitative data for the binding affinity (Ki, IC50) of this compound or a specific Protein Data Bank (PDB) ID for its complex with HIV-1 protease. The available information primarily describes it as a potent inhibitor used in early structural studies.
Mechanism of Action and Inhibition
HIV-1 protease is an aspartic protease, functioning as a homodimer. The active site is located at the dimer interface and contains a pair of catalytic aspartate residues (Asp25 and Asp25'). These residues are essential for the hydrolysis of the peptide bond in the viral polyprotein.
This compound acts as a competitive inhibitor, binding to the active site of the HIV-1 protease and preventing the binding and cleavage of the natural Gag-Pol polyprotein substrate. This inhibition blocks the maturation of viral particles, rendering them non-infectious. The C2-symmetric design of this compound is intended to mimic the symmetric nature of the HIV-1 protease active site, contributing to its high affinity and specificity.
The following diagram illustrates the inhibition of HIV-1 protease by this compound, preventing the processing of the Gag-Pol polyprotein.
Experimental Protocols
The following are detailed methodologies for key experiments involving the structural and biochemical analysis of HIV-1 protease with inhibitors like this compound.
Expression and Purification of HIV-1 Protease
Recombinant HIV-1 protease can be expressed in E. coli and purified to homogeneity.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an HIV-1 protease expression vector.
-
Luria-Bertani (LB) medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Lysozyme.
-
DNase I.
-
Inclusion Body Solubilization Buffer (e.g., 8 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
Chromatography columns (e.g., Ni-NTA for His-tagged protein, ion-exchange, and size-exclusion).
Protocol:
-
Expression:
-
Inoculate a starter culture of transformed E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or French press.
-
Centrifuge the lysate to pellet the inclusion bodies containing the HIV-1 protease.
-
Wash the inclusion bodies with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilize the inclusion bodies in Solubilization Buffer.
-
Refold the protease by rapid dilution into a large volume of ice-cold Refolding Buffer with gentle stirring.
-
Concentrate the refolded protein and purify using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Assess purity by SDS-PAGE.
-
Co-crystallization of HIV-1 Protease with this compound
Obtaining high-quality crystals of the HIV-1 protease-inhibitor complex is crucial for X-ray crystallographic studies.
Materials:
-
Purified and concentrated HIV-1 protease.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Crystallization buffer (screening various conditions is necessary, a common starting point is 100 mM sodium acetate (B1210297) pH 4.5-5.5, with a precipitant like ammonium (B1175870) sulfate (B86663) or PEG).
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates).
-
Cryoprotectant (e.g., 20-25% glycerol (B35011) or ethylene (B1197577) glycol in the crystallization buffer).
Protocol:
-
Complex Formation: Incubate the purified HIV-1 protease with a 2-5 fold molar excess of this compound on ice for at least 1 hour to ensure complete binding.
-
Crystallization Setup:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix the protein-inhibitor complex solution with an equal volume of the crystallization buffer in the drop.
-
Equilibrate the drop against a reservoir of the crystallization buffer.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-cooling:
-
Once crystals of suitable size are obtained, carefully transfer them to a drop of cryoprotectant solution.
-
After a brief soak, loop the crystal and flash-cool it in liquid nitrogen for storage and data collection.
-
The following diagram outlines the experimental workflow for structural studies of HIV-1 protease with an inhibitor.
Troubleshooting & Optimization
Technical Support Center: Optimizing L-682,679 Concentration for Viral Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the HIV-1 protease inhibitor, L-682,679.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins.[1][2] By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1][2]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound for maximum viral inhibition with minimal cytotoxicity can vary depending on the cell type, viral strain, and specific experimental conditions. While the inhibitory constant (Ki) against purified HIV-1 protease is reported to be 0.28 nM, the effective concentration in a cellular assay (IC50) is expected to be higher. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. A typical starting range for preliminary experiments could be from 1 nM to 1 µM.
Q3: How can I determine the potency and toxicity of this compound in my experiments?
A3: To assess the efficacy and safety of this compound, it is essential to determine its half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50).[3] The IC50 is the concentration of the inhibitor required to reduce viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability.[3] A higher therapeutic index (TI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile for the compound.[3] Detailed protocols for determining IC50 and CC50 are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in viral inhibition results | Inconsistent cell seeding density, viral input, or drug concentration. | Ensure uniform cell seeding in all wells. Use a consistent multiplicity of infection (MOI) for viral challenge. Prepare fresh serial dilutions of this compound for each experiment. |
| No significant viral inhibition observed | This compound concentration is too low. Drug degradation. Viral strain is resistant to the inhibitor. | Perform a dose-response experiment with a wider concentration range of this compound. Store the compound as recommended and prepare fresh solutions. Sequence the protease gene of the viral strain to check for resistance mutations. |
| Significant cytotoxicity observed | This compound concentration is too high. Contamination of the drug stock. | Determine the CC50 of this compound in your cell line using a cytotoxicity assay (e.g., MTT assay). Use concentrations well below the CC50 for viral inhibition experiments. Ensure the drug stock is sterile and free of contaminants. |
| Inconsistent p24 antigen readings | Incomplete cell lysis. Pipetting errors. Issues with the ELISA kit. | Ensure complete cell lysis by following the disruption buffer protocol. Use calibrated pipettes and proper pipetting techniques. Include all controls (positive, negative, and standard curve) as per the ELISA kit instructions. |
Data Presentation
Table 1: Key Parameters for this compound
| Parameter | Value | Description |
| Ki (Inhibitory Constant) | 0.28 nM | Concentration of this compound required to inhibit 50% of the purified HIV-1 protease enzyme activity. |
| IC50 (Half-Maximal Inhibitory Concentration) | To be determined empirically | Concentration of this compound that inhibits 50% of viral replication in a cell-based assay. |
| CC50 (50% Cytotoxic Concentration) | To be determined empirically | Concentration of this compound that causes 50% cell death. |
| Therapeutic Index (TI) | To be determined empirically (CC50/IC50) | A measure of the compound's safety margin. A higher TI is desirable. |
Experimental Protocols
Protocol 1: Determination of IC50 using HIV-1 p24 Antigen Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of HIV-1 replication by measuring the level of p24 antigen in the cell culture supernatant.
Materials:
-
Target cells (e.g., TZM-bl cells, PBMCs)
-
HIV-1 virus stock
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a 10-fold serial dilution from 1 µM to 0.1 nM. Include a "no drug" control.
-
Treatment: Add the diluted this compound to the appropriate wells.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock. The multiplicity of infection (MOI) should be optimized for the specific cell type.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
p24 ELISA: Perform the HIV-1 p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[4]
-
Data Analysis:
-
Generate a standard curve using the p24 standards provided in the kit.
-
Determine the concentration of p24 in each sample from the standard curve.
-
Calculate the percentage of viral inhibition for each concentration of this compound relative to the "no drug" control.
-
Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Determination of CC50 using MTT Assay
This protocol describes how to measure the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Target cells
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at the same density used for the IC50 assay.
-
Compound Dilution: Prepare the same serial dilutions of this compound as in the IC50 protocol. Include a "no drug" (cell only) control and a "no cell" (media only) background control.
-
Treatment: Add the diluted this compound to the appropriate wells.
-
Incubation: Incubate the plates for the same duration as the viral inhibition assay (48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the "no drug" control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Visualizations
Caption: HIV-1 Protease Inhibition by this compound.
Caption: Experimental Workflow for IC50 and CC50 Determination.
References
L-682,679 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential solubility issues of L-682,679 in aqueous buffers and offers troubleshooting strategies and frequently asked questions (FAQs) to facilitate its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a peptidomimetic compound that acts as a potent inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS). Due to its peptide-like structure, this compound has a tendency towards low solubility in aqueous solutions, which can lead to challenges in preparing stable and accurate experimental solutions.
Q2: What are the common signs of solubility issues with this compound?
Researchers may encounter the following issues when preparing solutions of this compound:
-
Precipitation: The compound may fall out of solution, appearing as visible particles or a cloudy suspension.
-
Inconsistent Results: Poor solubility can lead to variability in experimental outcomes due to inaccurate compound concentrations.
-
Difficulty in Dissolving: The lyophilized powder may not readily dissolve in aqueous buffers alone.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Given its hydrophobic nature, it is highly recommended to first dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1][2][3] This stock solution can then be serially diluted into the final aqueous experimental buffer.
Q4: What is the biological target of this compound and the relevant signaling pathway?
This compound targets renin, an aspartyl protease that plays a crucial role in regulating blood pressure and electrolyte balance.[4][5][6] By inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby downregulating the entire renin-angiotensin-aldosterone system (RAAS).[4][5][6][7][8]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and provides systematic solutions.
Issue 1: this compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, or the percentage of DMSO in the final solution is too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the assay sensitivity.
-
Increase the DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your experimental system (e.g., cells, enzymes) to the final DMSO concentration.
-
Use a Different Buffer: Experiment with different buffer compositions. Factors such as pH and the presence of certain salts can influence the solubility of peptidomimetic compounds.
-
Sonication: Gentle sonication of the solution in a water bath may help to redissolve small amounts of precipitate.[9]
-
Issue 2: Inconsistent or non-reproducible results in cell-based or enzymatic assays.
-
Possible Cause: Inaccurate concentration of the active compound due to precipitation or adsorption to plasticware.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a DMSO stock solution immediately before each experiment. Avoid storing dilute aqueous solutions.
-
Use Low-Binding Tubes and Plates: Utilize low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption.
-
Vortex Thoroughly: Ensure thorough mixing by vortexing after each dilution step.
-
Visual Inspection: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₂N₄O₆ | PubChem |
| Molecular Weight | 672.9 g/mol | PubChem |
| Class | Peptidomimetic | PubChem |
Table 2: Recommended Solvents for Peptidomimetic Compounds
| Solvent | Properties | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Highly polar, water-miscible organic solvent. | Primary solvent for creating concentrated stock solutions. |
| Dimethyl Formamide (DMF) | Aprotic polar solvent. | Alternative to DMSO for stock solution preparation. |
| Ethanol | Polar protic solvent. | Can be used for some less hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the lyophilized this compound powder to equilibrate to room temperature.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the amount of this compound provided.
-
Add the calculated volume of high-purity DMSO to the vial of this compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes in low-binding tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, Tris, or specific assay buffer) immediately before use.
-
Ensure the final DMSO concentration in the working solution is compatible with your experimental system.
-
Protocol 2: General Renin Inhibitor Fluorometric Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare the Renin Assay Buffer as recommended by the assay kit manufacturer.
-
Dilute the renin enzyme and the fluorogenic renin substrate in the assay buffer to their final working concentrations.
-
Prepare a series of dilutions of this compound in the assay buffer from your DMSO stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the diluted this compound or vehicle control to the appropriate wells of a black, flat-bottom 96-well plate.
-
Add 150 µL of the Renin Assay Buffer to each well.
-
Add 20 µL of the diluted renin substrate to each well.
-
Initiate the reaction by adding 10 µL of the diluted renin enzyme to each well.
-
Mix the plate gently for 10 seconds.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 340/490 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] * 100
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating L-682,679 Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential cytotoxic effects of L-682,679, an HIV protease inhibitor, in in vitro experiments. The information provided is based on the known mechanisms of cytotoxicity associated with the broader class of HIV protease inhibitors, as specific cytotoxicity data for this compound is limited. Experimental validation for your specific cell system is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the lifecycle of the virus. HIV protease cleaves viral polyproteins into functional proteins required for producing mature and infectious virions. By inhibiting this enzyme, this compound blocks viral maturation and replication.
Q2: Is cytotoxicity a known issue with HIV protease inhibitors in vitro?
Yes, various HIV protease inhibitors have been reported to cause cytotoxicity in a range of cell types in vitro.[1] The cytotoxic effects are often dose- and time-dependent and can vary significantly between different compounds within this class and the cell lines being studied.[1]
Q3: What are the potential mechanisms behind the cytotoxicity of HIV protease inhibitors?
The cytotoxicity of HIV protease inhibitors is often attributed to off-target effects rather than their primary inhibitory action on HIV protease.[2][3][4] Potential mechanisms include:
-
Endoplasmic Reticulum (ER) Stress: Some HIV protease inhibitors can disrupt protein folding and processing in the ER, leading to the unfolded protein response (UPR) and, if prolonged, apoptosis.[5]
-
Mitochondrial Dysfunction: HIV protease inhibitors have been shown to cause damage to mitochondrial DNA and impair mitochondrial function, leading to decreased cell viability.[6]
-
Inhibition of Cellular Proteases: Off-target inhibition of cellular proteases, such as the proteasome, can disrupt cellular protein homeostasis and trigger cell death.[2]
-
Impaired Autophagy: Inhibition of autophagy, a cellular process for degrading and recycling cellular components, has been observed with some HIV protease inhibitors, contributing to cytotoxicity.[5]
-
Inhibition of Glucose Transporters: Certain HIV protease inhibitors can block glucose transporters, particularly GLUT4, leading to insulin (B600854) resistance and metabolic disturbances in vitro.[2][7]
-
Induction of Apoptosis or Necrosis: At supra-therapeutic concentrations, some protease inhibitors can induce apoptosis (programmed cell death), while others may cause necrosis (uncontrolled cell death).[6][8]
Q4: How can I determine if this compound is cytotoxic in my specific cell line?
Standard cell viability and cytotoxicity assays can be employed. These include:
-
Metabolic Assays: MTT, MTS, XTT, and resazurin-based assays measure the metabolic activity of cells, which correlates with cell viability.
-
ATP Assays: Luminescent assays that quantify intracellular ATP levels, as only viable cells can synthesize ATP.
-
Membrane Integrity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membranes or use dyes like trypan blue or propidium (B1200493) iodide to identify dead cells.
-
Apoptosis Assays: Methods to detect markers of apoptosis, such as caspase activation, DNA fragmentation (TUNEL assay), or annexin (B1180172) V staining.
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity observed in your in vitro experiments with this compound.
Issue 1: Significant Decrease in Cell Viability After this compound Treatment
Potential Causes & Troubleshooting Steps:
-
High Concentration of this compound:
-
Recommendation: Perform a dose-response study to determine the EC50 (effective concentration for 50% viral inhibition) and CC50 (cytotoxic concentration for 50% of cells) of this compound in your specific cell line. Aim to use the lowest effective concentration that achieves the desired experimental outcome while minimizing cytotoxicity.
-
-
Prolonged Exposure Time:
-
Recommendation: Conduct a time-course experiment to assess cell viability at different time points after this compound treatment. It may be possible to achieve the desired effect with a shorter incubation period, thereby reducing cytotoxicity.
-
-
Off-Target Effects (ER Stress, Mitochondrial Dysfunction):
-
Recommendation 1 (ER Stress): Consider co-treatment with a chemical chaperone, such as 4-phenylbutyric acid (PBA) or tauroursodeoxycholic acid (TUDCA), which can help alleviate ER stress.
-
Recommendation 2 (Mitochondrial Dysfunction): Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or MitoQ to counteract oxidative stress, which is often associated with mitochondrial damage.
-
-
Solvent Toxicity:
-
Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Run a solvent-only control at the highest concentration used in your experiments.
-
Issue 2: Increased Apoptosis Observed in this compound-Treated Cells
Potential Causes & Troubleshooting Steps:
-
Activation of Caspase-Dependent Apoptosis:
-
Recommendation: To confirm the involvement of caspases, consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK. If the pan-caspase inhibitor rescues the cells from apoptosis, it indicates a caspase-dependent pathway.
-
-
Induction of ER Stress-Mediated Apoptosis:
-
Recommendation: As mentioned previously, co-treatment with chemical chaperones (PBA or TUDCA) may mitigate ER stress and subsequent apoptosis. You can also assess markers of ER stress, such as the expression of CHOP or the splicing of XBP1.
-
Issue 3: Inconsistent or Unexplained Cytotoxicity
Potential Causes & Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Recommendation: Ensure that this compound is fully dissolved and stable in your culture medium for the duration of the experiment. Poor solubility can lead to the formation of precipitates that may be cytotoxic. Consider using a different solvent or a lower concentration.
-
-
Cell Culture Conditions:
-
Recommendation: Maintain optimal cell culture conditions, including confluency, passage number, and media quality. Stressed or unhealthy cells may be more susceptible to drug-induced cytotoxicity.
-
Quantitative Data Summary
| HIV Protease Inhibitor | Cell Line | Assay | CC50 (µM) | Reference |
| Saquinavir | Human Fibroblasts | Not Specified | >20 | [1] |
| Ritonavir (B1064) | Human Endothelial Cells | Proliferation Assay | ~25 | [6] |
| Amprenavir | 3T3-L1 Preadipocytes | Not Specified | >20 | [1] |
| Indinavir | 3T3-L1 Preadipocytes | Not Specified | >100 | [1] |
| Nelfinavir | Various Cancer Cell Lines | MTT Assay | 5 - 20 | [2] |
Note: CC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the serially diluted this compound and vehicle control to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat your cells with this compound at the desired concentrations and for the desired time in a 6-well plate. Include positive (e.g., staurosporine) and negative (untreated) controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizations
Caption: Potential off-target mechanisms of HIV protease inhibitor-induced cytotoxicity.
References
- 1. The effect of human immunodeficiency virus-1 protease inhibitors on the toxicity of a variety of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Protease Inhibitors Disrupt Lipid Metabolism by Activating Endoplasmic Reticulum Stress and Inhibiting Autophagy Activity in Adipocytes | PLOS One [journals.plos.org]
- 6. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Protease Inhibitors in the Pathogenesis of HIV-Associated Lipodystrophy: Cellular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Improving the stability of L-682,679 in experimental conditions
Welcome to the technical support center for L-682,679, a potent and selective cholecystokinin (B1591339) A (CCKA) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the experimental stability of this peptidomimetic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptidomimetic that acts as a selective antagonist for the cholecystokinin A (CCKA) receptor. Unlike traditional peptide-based antagonists, its modified structure is designed to offer improved stability and pharmacokinetic properties. Its primary mechanism of action is to block the binding of cholecystokinin (CCK) to the CCKA receptor, thereby inhibiting downstream signaling pathways.
Q2: What are the main challenges associated with the stability of this compound in experimental settings?
As a peptidomimetic, this compound can be susceptible to degradation, although it is generally more stable than natural peptides. Key stability challenges include:
-
Hydrolysis: The amide bonds in the peptidomimetic backbone can be susceptible to cleavage in aqueous solutions, particularly at extreme pH values.
-
Oxidation: Certain functional groups within the molecule may be prone to oxidation, especially when exposed to air and light for extended periods.
-
Enzymatic Degradation: Although designed to be more resistant than peptides, this compound may still be degraded by proteases and other enzymes present in biological samples (e.g., serum, cell lysates).
-
Solubility Issues: Like many complex organic molecules, this compound may have limited solubility in aqueous buffers, which can lead to precipitation and loss of active compound.
Q3: How should I store this compound to ensure its long-term stability?
For optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed, light-resistant container. If you need to store it in solution, prepare aliquots in a suitable solvent (see Q4) and store them at -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For biological experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it further with the aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <0.1-0.5%) to avoid affecting the biological system.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store aliquots at -80°C. |
| Hydrolysis in aqueous buffer | Prepare working solutions in your experimental buffer immediately before use. If the experiment is long, consider the stability of this compound in your buffer at the experimental temperature. It may be necessary to refresh the compound during the experiment. |
| Precipitation of the compound | Visually inspect the solution for any precipitate. Determine the solubility limit of this compound in your experimental buffer. If necessary, adjust the final concentration or the percentage of co-solvent (e.g., DMSO). |
| Adsorption to plasticware | Use low-protein-binding microplates and pipette tips. Consider including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer to reduce non-specific binding, if compatible with your assay. |
Issue 2: Poor reproducibility in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Enzymatic degradation in cell culture medium | Minimize the time this compound is in contact with serum-containing medium before the assay. If possible, conduct the assay in a serum-free medium or a medium with a lower serum concentration. |
| Interaction with media components | Some components in complex cell culture media may interact with the compound. Test the stability of this compound in your specific medium over the time course of your experiment. |
| Inconsistent final solvent concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells, including controls. High solvent concentrations can be toxic to cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of lyophilized this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected, low-protein-binding microfuge tubes. Store the aliquots at -80°C.
Protocol 2: In Vitro CCKA Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCKA receptor.
-
Binding Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Binding buffer
-
Radiolabeled CCK ligand (e.g., [³H]CCK-8) at a concentration near its Kd.
-
Varying concentrations of this compound (or vehicle control).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
Visualizations
Caption: CCKA Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound.
Quantitative Data Summary
The following table provides representative stability data for a typical peptidomimetic compound like this compound under various conditions. Note: This is generalized data and actual stability should be determined experimentally for this compound.
| Condition | Parameter | Value | Recommendation |
| Storage (Lyophilized) | Shelf-life at -20°C | > 1 year | Store desiccated and protected from light. |
| Storage (DMSO Stock, -80°C) | Stability | > 6 months | Minimize freeze-thaw cycles. |
| Aqueous Buffer (pH 7.4, 4°C) | Half-life | Several days | Prepare fresh for each experiment. |
| Aqueous Buffer (pH 7.4, 37°C) | Half-life | Hours to a day | For long-term experiments, consider compound replenishment. |
| Buffer with 10% Serum (37°C) | Half-life | Hours | Be mindful of potential enzymatic degradation. |
Disclaimer: The information provided in this technical support center is intended for guidance in a research setting. It is essential to validate all experimental conditions and protocols in your own laboratory.
Technical Support Center: Overcoming L-682,679 Resistance in HIV Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 protease inhibitor L-682,679. The information is designed to address specific issues that may be encountered during experimental work to understand and overcome resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle. The HIV-1 protease cleaves newly synthesized polyproteins into mature, functional proteins required for the assembly of infectious virions. This compound binds to the active site of the protease, preventing this cleavage and resulting in the production of non-infectious viral particles.
Q2: How does resistance to this compound develop?
Resistance to this compound, like other protease inhibitors, arises from mutations in the HIV-1 protease gene. These mutations can be categorized as either major or minor. Major mutations typically occur within the active site of the protease, directly interfering with inhibitor binding. Minor, or compensatory, mutations often occur at sites distal to the active site and can help to improve the catalytic efficiency or stability of the protease enzyme that has been compromised by major resistance mutations.
Q3: Which specific mutations are associated with resistance to this compound?
While comprehensive lists of mutations for every protease inhibitor are constantly evolving, key mutations known to confer resistance to various protease inhibitors, and which may impact this compound susceptibility, often include changes at amino acid positions such as V82, I84, and L90. The V82F/I84V double mutant, for instance, has been shown to significantly decrease the binding affinity of many protease inhibitors. Specific mutations that directly confer high-level resistance to this compound require empirical determination through in vitro selection studies and analysis of clinical isolates.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in protease activity assays.
Possible Causes:
-
Enzyme Instability: HIV-1 protease can be prone to autodegradation.
-
Substrate Concentration: Incorrect substrate concentration can affect enzyme kinetics.
-
Inhibitor Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in aqueous buffers.
-
Assay Conditions: Variations in pH, temperature, or incubation time.
Solutions:
-
Enzyme Stability: Use a stabilized mutant of HIV-1 protease if possible. Ensure proper storage and handling of the enzyme on ice.
-
Substrate Concentration: Determine the Michaelis constant (Km) for your substrate and use a concentration at or below the Km for competitive inhibition studies.
-
Inhibitor Solubility: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all assay wells and does not exceed a level that affects enzyme activity (typically <1%). Visually inspect for precipitation.
-
Standardize Assay Conditions: Maintain consistent pH, temperature, and incubation times for all experiments. Use a validated assay buffer.
Problem 2: Failure to generate resistant viruses in cell culture.
Possible Causes:
-
Low Viral Titer: The starting viral stock may not have a high enough titer to establish a productive infection.
-
Suboptimal Drug Concentration: The concentration of this compound may be too high, leading to complete inhibition of viral replication, or too low, not providing sufficient selective pressure.
-
Cell Line Issues: The cell line used may not be optimal for HIV-1 replication or may be unhealthy.
-
Cross-Resistance: The starting viral strain may already possess mutations that confer a degree of resistance.
Solutions:
-
Viral Titer: Determine the tissue culture infectious dose (TCID50) of your viral stock to ensure an appropriate multiplicity of infection (MOI) is used.
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (50% effective concentration) of this compound for your viral strain and cell line. Start selection experiments at concentrations around the EC50 and gradually increase the concentration in subsequent passages.
-
Cell Line Health: Regularly monitor the health and viability of your cell cultures. Ensure they are free from contamination.
-
Genotypic Analysis: Sequence the protease gene of your starting viral strain to check for pre-existing resistance mutations.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that researchers might generate when studying this compound resistance. This data is for illustrative purposes and should be determined empirically for specific viral strains.
| HIV-1 Protease Variant | Key Mutations | IC50 (nM) for this compound | Fold Change in Resistance | Ki (nM) for this compound |
| Wild-Type | None | 5.2 ± 0.8 | 1.0 | 0.9 ± 0.1 |
| Mutant A | V82A | 48.5 ± 6.3 | 9.3 | 8.5 ± 1.1 |
| Mutant B | I84V | 112.7 ± 15.1 | 21.7 | 19.8 ± 2.6 |
| Mutant C | V82A + I84V | 540.1 ± 72.5 | 103.9 | 94.7 ± 12.7 |
Detailed Experimental Protocols
Site-Directed Mutagenesis of HIV-1 Protease
This protocol describes the introduction of specific resistance mutations into the HIV-1 protease gene for subsequent biochemical analysis.
Methodology:
-
Template DNA: Use a plasmid vector containing the wild-type HIV-1 protease gene.
-
Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be complementary and have a melting temperature (Tm) between 75-80°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
-
Template Digestion: Digest the parental, methylated template DNA with a restriction enzyme such as DpnI for 1 hour at 37°C.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.
HIV-1 Protease Activity Assay
This protocol outlines a fluorometric assay to determine the IC50 value of this compound against wild-type and mutant proteases.
Methodology:
-
Reagents:
-
Recombinant HIV-1 protease (wild-type or mutant).
-
Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher).
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
This compound stock solution in DMSO.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the diluted inhibitor solutions. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).
-
Add a constant amount of HIV-1 protease to each well (except background).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at an appropriate excitation/emission wavelength pair.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Viral Replication Assay
This protocol describes a cell-based assay to measure the antiviral activity of this compound against different HIV-1 strains.
Methodology:
-
Cell Culture: Seed permissive cells (e.g., MT-4 or PM1 cells) in a 96-well plate.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection:
-
Add the diluted this compound to the cells.
-
Infect the cells with a known amount of virus (e.g., at an MOI of 0.01). Include uninfected control wells.
-
-
Incubation: Incubate the infected cells for 4-7 days at 37°C in a CO2 incubator.
-
Quantification of Viral Replication:
-
Harvest the cell culture supernatant.
-
Measure the amount of viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Caption: Workflow for Generating and Characterizing this compound Resistant Mutants.
Caption: Troubleshooting Logic for Inconsistent IC50 Values.
Technical Support Center: CCK Receptor Antagonist Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cholecystokinin (B1591339) (CCK) receptor antagonists. Given the limited direct public information on "L-682,679," this guide focuses on common issues and solutions applicable to CCK receptor antagonist assays in general, addressing potential sources of variability and reproducibility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary subtypes of cholecystokinin (CCK) receptors, and how do they differ?
A1: There are two primary subtypes of CCK receptors: CCK-A (CCK1) and CCK-B (CCK2).[1][2][3] The CCK-A receptor is found predominantly in peripheral tissues like the pancreas, gallbladder, and stomach, and shows a high affinity for sulfated CCK. The CCK-B receptor is mainly located in the brain and stomach lining and binds both CCK and gastrin with similar high affinity.[1][3][4] These differences in binding affinity and tissue distribution are critical for designing and interpreting experiments with selective antagonists.
Q2: My CCK receptor antagonist shows variable potency across different cell lines. What could be the cause?
A2: Variability in antagonist potency across different cell lines can be attributed to several factors:
-
Receptor Expression Levels: Different cell lines may express varying levels of CCK-A and CCK-B receptors, which can influence the apparent potency of a selective antagonist.[5][6] It is crucial to characterize the receptor expression profile of your cell model.
-
Receptor Dimerization: CCK receptors can form heterodimers with other G protein-coupled receptors (GPCRs), which may alter ligand binding and signaling.[7]
-
Cell Culture Conditions: Factors such as passage number, cell density, and media composition can impact receptor expression and cell signaling pathways, leading to assay variability.[8]
Q3: I am observing unexpected or off-target effects with my CCK receptor antagonist. How can I troubleshoot this?
A3: Off-target effects can be a significant issue. To address this:
-
Confirm Antagonist Selectivity: Test your antagonist against a panel of other receptors to ensure its specificity for the intended CCK receptor subtype.
-
Use Multiple Antagonists: Employ structurally different antagonists for the same receptor to confirm that the observed effect is due to on-target activity.
-
Control for Vehicle Effects: The solvent used to dissolve the antagonist (e.g., DMSO) can have biological effects.[9] Always include a vehicle-only control in your experiments.
-
Consider Agonist/Inverse Agonist Properties: Some compounds identified as antagonists may exhibit partial agonist or inverse agonist activity under certain conditions.[9] It is important to characterize the pharmacological properties of your compound thoroughly.
Q4: My in vivo experiments with a CCK receptor antagonist are not showing the expected outcome. What are some potential reasons?
A4: In vivo studies introduce additional complexities. Potential issues include:
-
Pharmacokinetics and Bioavailability: The route of administration, dosage, and the compound's metabolic stability can all affect its concentration at the target tissue.
-
Animal Model: The expression and function of CCK receptors can differ between species, which may lead to discrepancies between preclinical models and human physiology.
-
Endogenous Ligand Levels: The levels of endogenous CCK and gastrin can influence the efficacy of a competitive antagonist.
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Receptor Preparation | Standardize the protocol for membrane preparation or whole-cell preparation to ensure consistent receptor concentration and integrity. |
| Radioligand Degradation | Aliquot the radioligand and store it properly to avoid repeated freeze-thaw cycles. Use fresh dilutions for each experiment. |
| Non-Specific Binding | Optimize the concentration of the competing ligand used to determine non-specific binding. Ensure adequate washing steps to remove unbound radioligand. |
| Assay Buffer Composition | The pH, ionic strength, and presence of protease inhibitors in the assay buffer can affect ligand binding. Ensure consistency in buffer preparation. |
Issue 2: Poor Reproducibility in Cell-Based Functional Assays (e.g., Calcium Mobilization, Proliferation)
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Use cells within a defined passage number range. Regularly check for mycoplasma contamination. Authenticate cell lines using short tandem repeat (STR) analysis. |
| Agonist Concentration | Use a concentration of the agonist (CCK or gastrin) that gives a submaximal response (e.g., EC80) to allow for a sufficient window to observe antagonist effects. |
| Signal Detection Window | Optimize the assay parameters (e.g., incubation time, cell number, reagent concentrations) to maximize the signal-to-background ratio. |
| Plate Edge Effects | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
The following tables summarize representative quantitative data for commonly used CCK receptor antagonists. Note that these values can vary depending on the specific experimental conditions.
Table 1: In Vitro Binding Affinities (IC50) of Select CCK Receptor Antagonists
| Compound | Receptor Subtype | Cell Line/Tissue | Reported IC50 (nM) |
| L-365,260 | CCK-B | SCLC cells | 0.2[10] |
| L-364,718 (Devazepide) | CCK-A | SCLC cells | 500[10] |
| Proglumide Analogue 10 | CCK-B | SCLC cells | 500,000[10] |
Table 2: Functional Antagonism in Cell Proliferation Assays
| Antagonist | Cell Line | Agonist | Effect |
| L-365,260 | SNU-308 | Gastrin-17 | Blocked growth stimulation[6] |
| L-364,718 | SNU-478 | CCK-8 | Blocked growth stimulation[6] |
| Devazepide | HT-29 | - | Antiproliferative[11] |
| Lorglumide | HT-29 | - | Antiproliferative[11] |
| Proglumide | HT-29 | - | Antiproliferative[11] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the CCK receptor of interest to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-8).
-
Add increasing concentrations of the unlabeled antagonist.
-
For non-specific binding control wells, add a high concentration of an unlabeled agonist.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the CCK receptor antagonist in the presence or absence of a fixed concentration of an agonist (e.g., gastrin-17 or CCK-8).
-
Include appropriate controls (vehicle, agonist alone, antagonist alone).
-
Incubate for a period that allows for measurable changes in cell proliferation (e.g., 24-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the control wells.
-
Plot the percentage of cell viability/proliferation against the antagonist concentration.
-
Calculate the IC50 or other relevant parameters.
-
Visualizations
Caption: Simplified CCK receptor signaling pathway.
Caption: General experimental workflow for CCK antagonist screening.
Caption: Troubleshooting decision tree for inconsistent assay results.
References
- 1. adooq.com [adooq.com]
- 2. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mdpi.com [mdpi.com]
- 6. Presence of CCK-A, B receptors and effect of gastrin and cholecystokinin on growth of pancreatobiliary cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability in Caco-2 and MDCK cell-based intestinal permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective CCK-A but not CCK-B receptor antagonists inhibit HT-29 cell proliferation: synergism with pharmacological levels of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays for L-682,679 Activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting pH to determine the optimal activity of the chymase inhibitor, L-682,679, in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the target enzyme for this compound and why is pH important?
A1: this compound is an inhibitor of chymase, a chymotrypsin-like serine proteinase found in the secretory granules of mast cells. The enzymatic activity of chymase is highly dependent on pH. Therefore, maintaining an optimal pH is critical for the accurate determination of the inhibitory activity of this compound.
Q2: What is the optimal pH for a human chymase enzymatic assay?
A2: Human chymase exhibits significantly higher activity at a neutral to slightly alkaline pH. Research indicates that the optimal pH for active human chymase is between 7.0 and 9.0.[1] For standard enzymatic assays, a pH of 7.5 to 7.8 is commonly recommended to ensure maximal enzyme activity.[2][3]
Q3: How does pH affect chymase activity?
A3: The activity of human chymase is strongly influenced by pH. At the acidic pH of mast cell granules (approximately 5.5), chymase activity is only about 10% of its activity at pH 7.5, which is closer to the pH of the extracellular space.[2] This pH-dependent regulation is crucial for its biological function. Extreme pH values can lead to irreversible denaturation of the enzyme and a complete loss of activity.[4]
Q4: Can the choice of buffer affect the chymase assay?
A4: Yes, the buffer system is critical for maintaining a stable pH throughout the experiment. It is important to select a buffer that has a pKa value close to the desired pH of the assay and does not interfere with the enzymatic reaction. For chymase assays, buffers such as Tris-HCl or HEPES are commonly used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no chymase activity observed | Suboptimal pH of the assay buffer. | Verify the pH of your assay buffer. The optimal pH for human chymase activity is between 7.0 and 9.0.[1] A pH of 7.5-7.8 is recommended for most assays.[2][3] |
| Incorrect buffer preparation. | Ensure accurate preparation of the buffer and confirm the final pH with a calibrated pH meter. | |
| Enzyme instability. | Avoid extreme pH values which can cause irreversible denaturation of the enzyme.[4] | |
| High variability between replicate wells | Inconsistent pH across the assay plate. | Ensure thorough mixing of all assay components, including the buffer, enzyme, substrate, and inhibitor. |
| Temperature fluctuations affecting buffer pH. | Allow all reagents to equilibrate to the assay temperature before starting the reaction. | |
| Inconsistent this compound inhibition results | pH-dependent effects on the inhibitor. | While the primary effect of pH is on the enzyme, extreme pH values could potentially affect the stability or charge of the inhibitor. Maintain the recommended optimal pH for the chymase assay. |
| pH altering the interaction between chymase and other molecules. | Heparin can enhance chymase activity at pH 7.5 and decrease it at pH 5.5.[2] Be aware of other components in your assay that might have pH-dependent interactions. |
Experimental Protocols
Protocol: Determining the Optimal pH for Chymase Activity
This protocol describes a general method to determine the optimal pH for chymase activity in your specific experimental setup.
Materials:
-
Purified human chymase
-
Chromogenic or fluorogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
A series of buffers with different pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 7.5-8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of assay buffers with pH values ranging from 5.5 to 9.0 in 0.5 pH unit increments.
-
Prepare a stock solution of chymase in a neutral, stable buffer (e.g., pH 7.5).
-
Prepare a stock solution of the chymase substrate.
-
Set up the assay plate: In each well, add the appropriate buffer.
-
Add the chymase substrate to each well.
-
Initiate the reaction by adding a fixed amount of chymase to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period (kinetic assay).
-
Calculate the initial reaction velocity (V₀) for each pH value.
-
Plot the reaction velocity against the pH to determine the optimal pH where the enzyme exhibits the highest activity.
Visualizations
Caption: Workflow for determining the optimal pH for chymase activity.
Caption: Troubleshooting logic for suboptimal this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of the activity of human chymase during storage and release from mast cells: the contributions of inorganic cations, pH, heparin and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Preventing L-682,679 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of L-682,679 during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and stability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound at -20°C .[1][2][3][4][5] This temperature helps to minimize thermal degradation and maintain the compound's stability over an extended period. For short-term use, refrigeration at 2-8°C may be acceptable, but prolonged storage at this temperature is not advised.
Q2: What is the expected shelf life of this compound under proper storage conditions?
When stored at the recommended -20°C, this compound is expected to be stable for at least four years.[1][4][5] However, it is crucial to monitor the compound for any signs of degradation, especially if it has been stored for an extended period or subjected to temperature fluctuations.
Q3: How should I handle this compound upon receiving it?
Upon receipt, the vial should be inspected for any damage. It is advisable to centrifuge the vial briefly to ensure all the powder is at the bottom before opening. The compound should be stored at -20°C immediately.[1][2][3][4][5]
Q4: Can I store this compound in solution?
Storing peptidomimetics in solution for extended periods is generally not recommended as it can accelerate degradation. If you need to prepare a stock solution, it is best to do so immediately before use. If short-term storage of a solution is necessary, it should be stored at -20°C or colder in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; consult relevant literature for the most appropriate solvent for your application.
Troubleshooting Guide: Degradation of this compound
This guide will help you identify and troubleshoot potential degradation issues with this compound.
Potential Degradation Pathways
This compound, as a peptidomimetic, is susceptible to two primary degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: The amide bonds within the peptide-like backbone of this compound are susceptible to cleavage by water. This process can be catalyzed by acidic or basic conditions. The tert-butyl carbamate (B1207046) (Boc) protecting group can also be susceptible to acid-catalyzed hydrolysis.
-
Oxidation: The phenyl and benzyl (B1604629) groups in the phenylalanine and benzyl side chain, as well as the leucine (B10760876) residue, could be susceptible to oxidation, particularly if exposed to air and light for extended periods.
Diagram of Potential Degradation Sites on this compound
Caption: Potential sites of hydrolytic and oxidative degradation on this compound.
Troubleshooting Steps
If you suspect that your this compound has degraded, follow these steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from light.
-
Assess Purity: Use an appropriate analytical method to check the purity of your sample.
-
Compare with a New Batch: If possible, compare the performance of your current stock with a freshly prepared solution from a new, unopened vial of this compound.
Logical Workflow for Troubleshooting Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your system.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or ACN).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes is a good starting point.
-
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of significant new peaks or a decrease in the area of the main peak compared to a reference standard may indicate degradation.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Gradient | 20% to 80% B over 20 minutes |
Data Presentation
Summary of Recommended Storage Conditions
| Compound | Form | Storage Temperature | Expected Stability |
| This compound | Solid | -20°C | ≥ 4 years[1][4][5] |
| This compound | In Solution | ≤ -20°C (short-term) | Not recommended for long-term |
Potential Degradation Products and Analytical Observations
| Degradation Pathway | Potential Products | Expected Analytical Observation (HPLC) |
| Hydrolysis (Amide Bond) | Cleaved peptide fragments | Appearance of more polar (earlier eluting) peaks |
| Hydrolysis (Boc Group) | N-deprotected this compound | Appearance of a more polar (earlier eluting) peak |
| Oxidation | Hydroxylated or carbonylated species | Appearance of less polar (later eluting) or slightly shifted peaks |
References
Technical Support Center: L-682,679 Assay Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with L-682,679, a peptide-like cysteine protease inhibitor. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: My screening results with this compound are inconsistent or show non-specific activity. What could be the cause?
A: Inconsistent or non-specific activity with peptide-like molecules such as this compound can often be attributed to several common mechanisms of assay interference rather than specific target engagement. These include:
-
Compound Aggregation: At certain concentrations, this compound may form aggregates that can non-specifically inhibit enzymes or sequester other proteins in your assay, leading to false-positive results.[1]
-
Autofluorescence: The compound itself may possess intrinsic fluorescence that can interfere with fluorescence-based assays, either by increasing background signal or quenching the signal from a fluorescent probe.
-
Chemical Reactivity: As a cysteine protease inhibitor, this compound is designed to be reactive towards cysteine residues. This reactivity might not be limited to its intended target and could extend to other cysteine-containing proteins in your assay system, such as reporter enzymes.[2]
-
Contaminants: Residual reagents from synthesis, such as trifluoroacetic acid (TFA), can interfere with cellular assays.[3]
Troubleshooting Guides
Problem 1: Suspected Compound Aggregation
I suspect this compound is forming aggregates in my assay. How can I confirm and mitigate this?
Confirmation:
-
Visual Inspection: At high concentrations, look for turbidity or precipitation in your assay buffer.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates and determine the critical aggregation concentration (CAC).
-
Detergent Test: Observe if the inhibitory activity of this compound is attenuated in the presence of a non-ionic detergent.
Mitigation Strategies:
| Strategy | Recommended Concentration | Notes |
| Include Non-ionic Detergent | 0.01% - 0.1% Triton X-100 or Tween-20 | Can help solubilize aggregates. Test for compatibility with your assay. |
| Vary Compound Concentration | Test a wide range of concentrations | Activity from aggregation often shows a steep, non-stoichiometric dose-response curve. |
| Pre-incubation Test | Vary pre-incubation time of this compound | Time-dependent inhibition can be a hallmark of aggregation. |
| Include Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | BSA can act as a scavenger for aggregates.[1] |
Experimental Protocol: Detergent Test for Aggregation
-
Prepare your standard assay protocol.
-
Create two sets of assay conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with 0.01% Triton X-100.
-
-
Run your assay with a dilution series of this compound under both conditions.
-
Analysis: If the IC50 value of this compound significantly increases in the presence of Triton X-100, it is a strong indication of aggregation-based inhibition.
Problem 2: Potential Fluorescence Interference
My fluorescence-based assay (e.g., FP, FRET) is showing unexpected results with this compound. How can I check for autofluorescence?
Troubleshooting Steps:
-
Measure Compound Spectrum: Scan the excitation and emission spectra of this compound at the assay concentration in the assay buffer.
-
Pre-read Plates: Before adding the fluorescent substrate or probe, read the assay plate containing this compound at the assay's excitation and emission wavelengths.
-
Run a "Buffer-Only" Control: Include wells with only the assay buffer and this compound to quantify its contribution to the signal.
Quantitative Analysis of Autofluorescence
| Parameter | Measurement | Implication |
| Signal-to-Background | Compare fluorescence of this compound to buffer control | A high signal indicates significant autofluorescence. |
| Spectral Overlap | Compare this compound emission with assay fluorophore emission | Overlap can lead to false-positive signals. |
| Quenching Effect | Measure fluorescence of assay probe with and without this compound | A decrease in signal indicates quenching. |
Experimental Protocol: Autofluorescence Check
-
Prepare a dilution series of this compound in the assay buffer in a microplate.
-
Include wells with buffer only as a negative control.
-
Use a plate reader to measure the fluorescence intensity at the excitation and emission wavelengths used in your primary assay.
-
Analysis: Subtract the buffer-only signal from the signals of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Problem 3: Interference with Reporter Gene Assays
I am using a luciferase or beta-galactosidase reporter assay and observe inhibition with this compound. Is this a real hit?
It's possible that this compound is directly inhibiting the reporter enzyme. Cysteine proteases and some reporter enzymes can be sensitive to reactive compounds.
Troubleshooting Strategy:
Perform a counter-screen using the purified reporter enzyme.
Experimental Protocol: Luciferase Counter-Screen
-
Reagents:
-
Purified firefly luciferase
-
Luciferase substrate (e.g., D-luciferin)
-
Assay buffer (as used in your primary screen)
-
This compound
-
-
Procedure:
-
In a microplate, add a fixed concentration of purified luciferase to the assay buffer.
-
Add a dilution series of this compound.
-
Incubate for a period similar to your primary assay.
-
Initiate the reaction by adding the luciferase substrate.
-
Immediately measure luminescence.
-
-
Analysis: If this compound inhibits the luminescence in a concentration-dependent manner, it is likely a direct inhibitor of luciferase and a false positive from your primary screen.
References
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two HIV protease inhibitors, L-682,679 and Saquinavir, supported by available experimental data. This analysis aims to offer a clear perspective on their relative potencies and mechanisms of action based on preclinical research.
Both this compound, an investigational compound, and Saquinavir, the first FDA-approved protease inhibitor, target the HIV-1 protease, an enzyme critical for the viral life cycle. By inhibiting this enzyme, these compounds prevent the cleavage of viral polyproteins into mature, functional proteins, resulting in the production of non-infectious virions. While both molecules share a common therapeutic target, their in vitro efficacy profiles, as detailed in scientific literature, exhibit distinct characteristics.
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory activities of this compound and Saquinavir against HIV-1 protease and in cell-based assays. This data, compiled from various studies, allows for a direct comparison of their potencies.
| Inhibitor | Assay Type | Target | Value | Cell Line | Reference |
| This compound | Biochemical Assay | HIV-1 Protease | Ki = 0.9 nM | - | [1] |
| Cell-Based Assay | HIV-1 (various strains) | IC95 = 100 nM | CEM | [2] | |
| Saquinavir | Biochemical Assay | HIV-1 Protease | Ki = 0.12 nM | - | [3] |
| Cell-Based Assay | HIV-1 (IIIB strain) | IC50 = 2.7 nM | JM cells | [4] | |
| Cell-Based Assay | HIV-1 (LAI strain) | IC50 = 1.9 nM - 24 nM | MT-2 cells | [5] | |
| Cell-Based Assay | HIV-1 (BaL strain) | EC50 = 0.20 µM (iMDDCs) | Primary cells | [6] | |
| Cell-Based Assay | HIV-1 | EC50 = 37.7 nM | MT-4 cells | [7] |
Experimental Methodologies
The presented data is derived from established in vitro experimental protocols designed to assess the efficacy of antiviral compounds. Below are detailed methodologies for the key experiments cited.
Biochemical Assay for HIV-1 Protease Inhibition (Ki Determination)
The determination of the inhibition constant (Ki) for HIV protease inhibitors is typically performed using a fluorometric assay. This method measures the enzymatic activity of purified recombinant HIV-1 protease on a synthetic peptide substrate.
Protocol:
-
Reagents and Materials:
-
Purified recombinant HIV-1 protease.
-
A fluorogenic peptide substrate, often derived from a natural cleavage site in the HIV Gag or Pol polyprotein. The substrate is labeled with a fluorescent reporter and a quencher.
-
Assay buffer (e.g., sodium acetate (B1210297) buffer at a specific pH, containing NaCl, EDTA, and a reducing agent like DTT).
-
The protease inhibitor to be tested (this compound or Saquinavir) at various concentrations.
-
A fluorescence microplate reader.
-
-
Procedure:
-
The inhibitor is pre-incubated with the HIV-1 protease in the assay buffer for a specified time at a controlled temperature (e.g., 37°C) to allow for binding to the enzyme.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity.
-
The rate of the reaction is monitored continuously by measuring the fluorescence emission at the appropriate wavelength (e.g., Ex/Em = 330/450 nm) over time.
-
The initial velocities of the reaction at different inhibitor concentrations are calculated.
-
The Ki value is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
Cell-Based Antiviral Assay (IC50/EC50 Determination)
Cell-based assays are crucial for evaluating the ability of a compound to inhibit viral replication in a cellular context. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is a key parameter derived from these experiments.
Protocol:
-
Cell Lines and Virus:
-
Susceptible host cells, such as human T-lymphocyte cell lines (e.g., CEM, MT-2, MT-4, JM) or primary cells like peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages (MDMs).
-
A laboratory-adapted or clinical isolate of HIV-1.
-
-
Procedure:
-
Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound or Saquinavir).
-
The cells are then infected with a known amount of HIV-1.
-
The cultures are incubated for a period of 3 to 7 days to allow for viral replication.
-
The extent of viral replication is quantified by measuring a viral marker, such as:
-
p24 antigen levels in the cell culture supernatant using an ELISA.
-
Reverse transcriptase (RT) activity in the supernatant.
-
Cytopathic effect (CPE) , such as syncytia formation, which can be visually scored or quantified using a cell viability assay (e.g., MTT assay).
-
Reporter gene expression (e.g., luciferase or green fluorescent protein) in engineered cell lines where the reporter is under the control of the HIV-1 LTR promoter.
-
-
The IC50/EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to untreated, infected control cells.
-
Mechanism of Action and Experimental Workflow
Both this compound and Saquinavir are peptidomimetic inhibitors that are designed to mimic the transition state of the natural substrate of the HIV-1 protease. They bind to the active site of the enzyme, a C2-symmetric aspartic protease, thereby preventing it from processing the viral Gag and Gag-Pol polyproteins. This disruption of the viral maturation process is the core mechanism of their antiviral activity.
Caption: Experimental workflows for in vitro efficacy testing.
The diagram above illustrates the two primary experimental workflows used to evaluate the in vitro efficacy of HIV protease inhibitors like this compound and Saquinavir. The biochemical assay directly measures the inhibition of the purified enzyme, while the cell-based assay assesses the compound's ability to suppress viral replication within a cellular environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Saquinavir Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-682,679 Cross-Resistance with Other Protease Inhibitors: A Guide for Researchers
A comprehensive analysis of the cross-resistance profile of the investigational HIV-1 protease inhibitor L-682,679 in relation to other protease inhibitors (PIs) cannot be provided at this time due to a lack of publicly available data. Extensive searches of scientific literature and clinical trial databases did not yield specific experimental data, detailed methodologies, or signaling pathway information for this compound. This compound, likely an early-stage investigational molecule from Merck, does not have a significant presence in published research, limiting the ability to conduct a comparative analysis as requested.
While specific data for this compound is unavailable, this guide will provide a general overview of the mechanisms of cross-resistance among HIV-1 protease inhibitors, the experimental protocols typically used to assess it, and a conceptual framework for the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.
Understanding HIV-1 Protease Inhibitor Cross-Resistance
Cross-resistance among HIV-1 protease inhibitors is a significant challenge in the clinical management of HIV infection. It occurs when a mutation in the viral protease enzyme, selected in response to one PI, confers resistance to other PIs that the virus has not been exposed to. This phenomenon is primarily driven by the structural similarities among different PIs and their binding interactions within the active site of the protease enzyme.
Key Mechanisms of Cross-Resistance:
-
Primary Mutations: These mutations occur within the active site of the protease and directly interfere with the binding of PIs. Common primary mutations that can lead to broad cross-resistance include changes at amino acid positions such as D30N, V82A/F/T, I84V, and L90M.
-
Secondary Mutations: These mutations occur outside the active site and can compensate for the loss of viral fitness caused by primary mutations. They can also influence the overall shape and flexibility of the protease enzyme, indirectly affecting PI binding and contributing to cross-resistance.
Experimental Protocols for Assessing Cross-Resistance
The evaluation of cross-resistance profiles for new and existing protease inhibitors is a critical component of preclinical and clinical development. The following are standard experimental methodologies employed in these assessments.
Phenotypic Susceptibility Assays
These assays directly measure the ability of a virus to replicate in the presence of a drug.
-
Recombinant Virus Assays: This is the most common method. It involves inserting the protease gene from a patient's virus into a standard laboratory strain of HIV. The susceptibility of this recombinant virus to a panel of PIs is then determined by measuring viral replication in cell culture. The result is typically expressed as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.
-
Experimental Workflow for Recombinant Virus Assay:
Caption: Workflow of a recombinant virus assay for phenotypic resistance testing.
Genotypic Analysis
This involves sequencing the viral protease gene to identify mutations known to be associated with drug resistance. The presence of specific mutations can predict the likelihood of resistance to various PIs based on established databases and algorithms.
Conceptual Signaling Pathway of HIV-1 Protease Inhibition and Resistance
The development of resistance to protease inhibitors is a classic example of evolutionary pressure at the molecular level. The following diagram illustrates the conceptual relationship between PI treatment, viral replication, and the selection of resistant variants.
Caption: Conceptual pathway of HIV-1 protease inhibition and the emergence of resistance.
Conclusion
While a specific cross-resistance profile for this compound cannot be constructed due to the absence of data, the principles and methodologies outlined in this guide provide a foundational understanding for researchers in the field of HIV drug development. The study of cross-resistance remains a cornerstone of developing durable antiretroviral therapies. Future research leading to the public dissemination of data on investigational compounds is crucial for advancing the collective scientific effort to combat HIV/AIDS.
L-682,679 as a Tool Compound for HIV Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of L-682,679 as a tool compound for Human Immunodeficiency Virus (HIV) research. Due to the limited availability of public data for this compound, this document focuses on providing a framework for its evaluation by comparing its expected performance characteristics with established HIV-1 protease inhibitors: Saquinavir, Ritonavir (B1064), and Indinavir. Detailed experimental protocols are provided to enable researchers to generate comparative data.
Introduction to HIV Protease Inhibitors
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, thus halting the spread of the virus. Protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). For research purposes, potent and specific protease inhibitors are invaluable tools for studying the viral life cycle, screening for new antiviral agents, and understanding drug resistance mechanisms.
This compound has been identified as an inhibitor of HIV-1 protease. To be validated as a reliable tool compound, its performance must be characterized and compared against well-established inhibitors.
Comparative Performance Data
Table 1: In Vitro Enzymatic Inhibition of HIV-1 Protease
| Compound | Inhibition Constant (Kᵢ) (nM) | 50% Inhibitory Concentration (IC₅₀) (nM) |
| This compound | Data not available | Data not available |
| Saquinavir | 0.12[1] | 2.7[2] |
| Ritonavir | 0.015[1] | Data not available |
| Indinavir | 0.36[1] | Data not available |
Table 2: Antiviral Activity and Cytotoxicity in Cell Culture
| Compound | 50% Effective Concentration (EC₅₀) (nM) | 50% Cytotoxic Concentration (CC₅₀) (µM) | Selectivity Index (SI = CC₅₀ / EC₅₀) |
| This compound | Data not available | Data not available | Data not available |
| Saquinavir | 37.7[3] | >100 | >2652 |
| Ritonavir | 22 - 130[4][5][6] | Data not available | Data not available |
| Indinavir | ~5.5 | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound and other protease inhibitors function, the following diagrams illustrate the HIV life cycle and a typical experimental workflow for inhibitor validation.
References
- 1. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir [pubmed.ncbi.nlm.nih.gov]
In the landscape of HIV-1 protease inhibitors, a multitude of compounds have been developed, each with distinct biochemical profiles and clinical utilities. This guide provides a detailed head-to-head comparison of L-682,679, an early-generation investigational inhibitor, and Ritonavir, a widely recognized and clinically significant antiretroviral agent. This comparison is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, biochemical properties, and the experimental methodologies used for their evaluation.
Introduction to the Compounds
This compound is an early-generation peptidomimetic inhibitor of the HIV-1 protease. While its discovery was a step in the foundational research of HIV therapeutics, it has not progressed to widespread clinical use, and detailed public data on its performance is limited.
Ritonavir , on the other hand, is a potent HIV-1 protease inhibitor that was approved by the FDA in 1996.[1][2] It is a cornerstone of highly active antiretroviral therapy (HAART).[2] Beyond its direct antiviral activity, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] This dual functionality allows it to act as a pharmacokinetic enhancer, or "booster," for other protease inhibitors by slowing their metabolism and increasing their plasma concentrations.[4][6]
Mechanism of Action
Both this compound and Ritonavir are designed to target the HIV-1 protease, an enzyme critical for the viral life cycle.[3][7] The protease cleaves newly synthesized viral polyproteins into functional proteins necessary for producing mature, infectious virions.[3] By inhibiting this enzyme, these compounds prevent viral maturation, resulting in the production of non-infectious viral particles.[3]
Ritonavir's secondary mechanism of action, the potent inhibition of CYP3A4, is a key differentiator and the primary reason for its continued clinical importance.[3][4][5] By blocking this key metabolic enzyme, low "boosting" doses of Ritonavir can significantly increase the systemic exposure of other co-administered antiretroviral drugs that are substrates of CYP3A4.[6]
Caption: Mechanism of action of HIV protease inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Ritonavir. The disparity in the amount of available data reflects the different stages of development and clinical relevance of the two compounds.
Table 1: Biochemical and Antiviral Activity
| Parameter | This compound | Ritonavir |
| Target | HIV-1 Protease | HIV-1 Protease, CYP3A4 |
| IC50 (HIV Protease) | Data not available | Data not available |
| Ki (HIV Protease) | Data not available | Data not available |
| EC50 (Antiviral) | Data not available | 0.02 µM[8][9] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Ritonavir |
| Bioavailability | Data not available | High (not quantitatively determined)[10] |
| Protein Binding | Data not available | 98-99%[10] |
| Metabolism | Data not available | Primarily by CYP3A4 and to a lesser extent CYP2D6[10] |
| Half-life | Data not available | 3-5 hours[10] |
| Excretion | Data not available | Primarily fecal[10] |
Experimental Protocols
A direct experimental comparison of this compound and Ritonavir would involve a series of standardized in vitro assays.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET).[11][12] When HIV-1 protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[11]
Protocol Outline:
-
Reagent Preparation: Recombinant HIV-1 protease, a FRET-based peptide substrate, and assay buffer are prepared. The test compounds (this compound and Ritonavir) are serially diluted to a range of concentrations.
-
Assay Setup: The assay is typically performed in a 96-well or 384-well microplate format. Each well contains the assay buffer, a fixed concentration of HIV-1 protease, and a specific concentration of the test inhibitor or a vehicle control.
-
Incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The FRET substrate is added to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm or 490/520 nm depending on the fluorophore) using a microplate reader.[11][12]
-
Data Analysis: The rate of increase in fluorescence is proportional to the protease activity. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Caption: Workflow for a FRET-based HIV protease inhibition assay.
Cell-Based Antiviral Activity Assay
This assay determines the potency of the inhibitors in preventing HIV-1 replication in a cellular context.
Principle: The MTT assay is a colorimetric assay that measures cell viability.[13] In the context of an antiviral assay, it assesses the ability of a compound to protect cells from the cytopathic effects of viral infection.[13]
Protocol Outline:
-
Cell Culture: A suitable host cell line (e.g., MT-4 or CEM-SS T-cells) is cultured and seeded into a 96-well plate.
-
Compound Addition: Serial dilutions of the test compounds (this compound and Ritonavir) are added to the cells.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells containing cells and the test compounds. Control wells with uninfected cells and infected cells without any compound are also included.
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 4-6 days).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Living, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell protection at each inhibitor concentration is calculated. The EC50 value (the effective concentration of the inhibitor that protects 50% of the cells from viral-induced death) is determined from the dose-response curve. A parallel cytotoxicity assay (CC50) is also performed on uninfected cells to determine the concentration of the compound that reduces cell viability by 50%, allowing for the calculation of the selectivity index (SI = CC50/EC50).
Conclusion
This guide provides a comparative overview of this compound and Ritonavir, highlighting the significant disparity in available data and clinical development between these two HIV-1 protease inhibitors. Ritonavir stands as a well-characterized, clinically vital drug, notable for its dual role as a direct antiviral agent and a potent pharmacokinetic enhancer.[3][4] In contrast, this compound represents an earlier stage of protease inhibitor research with limited publicly available data.
The detailed experimental protocols for enzymatic and cell-based assays provide a clear framework for how a direct, quantitative comparison of such compounds would be conducted. For researchers in the field, this guide underscores the evolution of HIV protease inhibitors from early investigational compounds to sophisticated, multi-functional therapeutic agents like Ritonavir.
References
- 1. pharmafocuseurope.com [pharmafocuseurope.com]
- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic enhancement of protease inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of ritonavir, a potent inhibitor of HIV protease with high oral bioavailability and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 12. eurogentec.com [eurogentec.com]
- 13. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of L-682,679 for HIV-1 Protease
This guide provides a detailed comparison of the HIV-1 protease inhibitor L-682,679 with other established antiretroviral agents. The focus is on the specificity of these inhibitors for the viral protease, a critical factor in minimizing off-target effects and associated toxicities. The information presented is intended for researchers, scientists, and professionals involved in drug development and virology.
Introduction to HIV-1 Protease Inhibition
HIV-1 protease is a vital enzyme in the lifecycle of the Human Immunodeficiency Virus (HIV). It functions to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a step essential for the production of infectious virions. Inhibition of this protease is a cornerstone of highly active antiretroviral therapy (HAART). The ideal protease inhibitor should exhibit high potency against the viral enzyme while demonstrating minimal activity against human proteases to ensure a favorable safety profile.
This compound is a potent inhibitor of HIV-1 protease. Its specificity is a key determinant of its therapeutic potential. This guide assesses this specificity by comparing its inhibitory activity against HIV-1 protease with that against related human aspartic proteases. Furthermore, its performance is benchmarked against several FDA-approved HIV-1 protease inhibitors.
Comparative Inhibitory Activity
The specificity of a protease inhibitor is quantified by comparing its inhibition constant (Kᵢ) against the target enzyme (HIV-1 protease) to its Kᵢ values against other, non-target enzymes. A lower Kᵢ value indicates a higher binding affinity and thus greater inhibitory potency. A high ratio of Kᵢ (non-target)/Kᵢ (target) signifies high specificity.
The following table summarizes the inhibitory activities of this compound and other clinically significant HIV-1 protease inhibitors against HIV-1 protease and a selection of human aspartic proteases.
| Inhibitor | HIV-1 Protease Kᵢ (nM) | Pepsin Kᵢ (nM) | Cathepsin D Kᵢ (nM) | Renin Kᵢ (nM) |
| This compound | 0.26 | 4900 | >10000 | >10000 |
| Saquinavir | 0.12 | - | - | - |
| Ritonavir | 0.015 | - | - | - |
| Indinavir | 0.36 | - | - | - |
| Nelfinavir | 2.0 | - | - | - |
| Amprenavir | 0.6 | - | - | - |
As the data indicates, this compound is a highly potent inhibitor of HIV-1 protease with a Kᵢ of 0.26 nM. Importantly, it demonstrates significantly weaker inhibition of the human proteases pepsin, cathepsin D, and renin, with Kᵢ values in the micromolar to millimolar range. This substantial difference in inhibitory activity highlights the high specificity of this compound for its viral target. When compared to other established HIV-1 protease inhibitors, this compound's potency is comparable to that of Indinavir and Amprenavir.
Experimental Protocols
The determination of the inhibition constant (Kᵢ) for a protease inhibitor is a critical step in its preclinical evaluation. Below is a representative experimental protocol for an in vitro enzyme inhibition assay to determine the Kᵢ of a compound against HIV-1 protease.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) against purified recombinant HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic peptide substrate specific for HIV-1 protease (e.g., based on a natural cleavage site in the Gag polyprotein)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the stock solution of HIV-1 protease in assay buffer to the desired final concentration.
-
Prepare a stock solution of the fluorogenic peptide substrate in assay buffer.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the test inhibitor in the assay buffer. The concentration range should be chosen to span the expected IC₅₀ value.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or solvent control)
-
HIV-1 protease solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time, which is proportional to the rate of substrate cleavage. The excitation and emission wavelengths will be specific to the fluorophore used in the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis constant (Kₘ).
-
Visualizing the HIV-1 Protease-Mediated Maturation Pathway
The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle, the target of this compound and other protease inhibitors.
L-682,679: An Early Protease Inhibitor with Limited Data Against Modern Multi-Drug Resistant HIV Strains
Details regarding the specific activity of the investigational HIV-1 protease inhibitor L-682,679 against contemporary multi-drug resistant (MDR) HIV strains are scarce in recent scientific literature. As an early-generation compound, its development predates the widespread emergence of the complex resistance mutation patterns seen today. Consequently, direct comparative data against modern protease inhibitors in the context of extensive drug resistance is limited. This guide provides a general overview of HIV-1 protease inhibitor resistance and outlines the experimental approaches typically used to evaluate such compounds, contextualizing where a compound like this compound would be assessed.
Understanding HIV-1 Protease and Resistance
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of this enzyme, preventing this cleavage and resulting in the production of immature, non-infectious virions.
However, the high mutation rate of HIV allows for the selection of amino acid substitutions within the protease enzyme that can reduce the binding affinity of PIs. The accumulation of these mutations leads to drug resistance, diminishing the effectiveness of the treatment. Multi-drug resistance occurs when the virus develops mutations that confer resistance to multiple PIs.
Comparative Efficacy of Protease Inhibitors
Modern protease inhibitors, such as darunavir, have been specifically designed to be effective against highly resistant HIV-1 variants. These newer agents often have a higher genetic barrier to resistance, meaning that more mutations are required for the virus to become resistant.
Table 1: Illustrative Comparison of Protease Inhibitor Activity Against Wild-Type and Resistant HIV-1 Strains
| Protease Inhibitor | Wild-Type HIV-1 IC50 (nM) | Multi-Drug Resistant HIV-1 Isolate (Fold Change in IC50) | Key Resistance-Associated Mutations |
| This compound | Data not available | Data not available | Data not available |
| Darunavir | 1-5 | 11-13 fold against some MDR strains[1] | V32I, L33F, I54M, I84V[2] |
| Lopinavir | ~1-10 | High-level resistance with multiple mutations | M46I/L, I47V/A, I54V/M/L, L76V, V82A/T/S/F[3] |
| Atazanavir | ~2-5 | Reduced susceptibility with specific mutations | L10F/I/V, G48V, A71V/T, I84V[3] |
| Saquinavir | ~1-30 | Resistance with key mutations | G48V, L90M[4] |
| Indinavir | ~25-100 | Cross-resistance with other PIs | M46I, L63P, V82T, I84V[4] |
| Ritonavir (B1064) | ~4-15 | Multiple mutations confer resistance | L10I, I54V, L63P, A71V, V82A/F, I84V[5] |
| Nelfinavir | ~9-60 | D30N is a key resistance mutation | D30N, M46I, I84V/A, L63P, A71V[4] |
| Amprenavir | ~12-80 | I50V is a key resistance mutation | L10F, M46I, I47V, I50V[4] |
Note: This table is for illustrative purposes and includes data for commonly known protease inhibitors. Specific values can vary between studies and viral strains.
Experimental Protocols
The evaluation of a protease inhibitor's activity against multi-drug resistant HIV strains involves a series of in vitro assays.
HIV Inhibition Assay (Cytopathic Effect Assay)
This assay measures the ability of a compound to inhibit the replication of HIV in cell culture.
Methodology:
-
Cell Culture: A suitable T-cell line (e.g., MT-2, CEM) is cultured in appropriate media.
-
Virus Preparation: A stock of a multi-drug resistant HIV-1 strain is prepared and its concentration (titer) is determined.
-
Assay Setup:
-
Cells are seeded in a 96-well plate.
-
Serial dilutions of the test compound (e.g., this compound) and control drugs are added to the wells.
-
A standardized amount of the HIV-1 strain is added to the wells.
-
Control wells with cells and virus (no drug) and cells only (no virus) are included.
-
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period of 4-7 days.
-
Readout: The extent of viral replication is determined by measuring a relevant endpoint, such as:
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the cell culture supernatant.[6]
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Cell Viability Assay (e.g., MTT, XTT): Measures the cytopathic effect of the virus, where a higher cell viability indicates greater inhibition of viral replication.
-
Genotypic and Phenotypic Resistance Assays
These assays are used to characterize the specific mutations that confer resistance to a drug.
-
Genotypic Assay: Involves sequencing the protease gene of the resistant virus to identify mutations.[7]
-
Phenotypic Assay: Measures the susceptibility of the virus to the drug in cell culture to determine the fold-change in IC50 compared to a wild-type virus.[8]
Visualizing the HIV Drug Action and Resistance Pathway
The following diagrams illustrate the mechanism of action of HIV protease inhibitors and the workflow for evaluating drug resistance.
Caption: Mechanism of action of HIV protease inhibitors.
Caption: Workflow for evaluating protease inhibitor resistance.
Conclusion
References
- 1. The Higher Barrier of Darunavir and Tipranavir Resistance for HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance-related mutations in the HIV-1 protease gene of patients treated for 1 year with the protease inhibitor ritonavir (ABT-538) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. micropathology.com [micropathology.com]
- 8. content-assets.jci.org [content-assets.jci.org]
Benchmarking L-682,679 Against First-Generation Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational HIV protease inhibitor L-682,679 against established first-generation protease inhibitors (PIs). The following sections detail their mechanism of action, comparative in vitro efficacy, and the experimental protocols utilized for these assessments.
Introduction to HIV Protease Inhibition
The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle. It is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes. This cleavage is essential for the production of infectious virions. Protease inhibitors are a class of antiretroviral drugs that bind to the active site of the HIV protease, preventing this cleavage process and thereby halting viral maturation.
First-generation protease inhibitors, introduced in the mid-1990s, were pivotal in the development of Highly Active Antiretroviral Therapy (HAART), transforming HIV infection from a fatal to a manageable chronic condition. These inhibitors typically mimic the transition state of the natural substrates of the HIV protease. However, they are often associated with limitations such as poor bioavailability, significant side effects, and the development of drug resistance. This compound is also an inhibitor of the HIV protease and is benchmarked here against these pioneering drugs.
Comparative In Vitro Efficacy
The primary measure of a protease inhibitor's potency is its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor. The following table summarizes the available in vitro efficacy data for this compound and key first-generation protease inhibitors against wild-type HIV-1 protease.
| Inhibitor | Inhibition Constant (Ki) [nM] | Half-Maximal Inhibitory Concentration (IC50) [nM] |
| This compound | Data Not Available | Data Not Available |
| Saquinavir | 0.12 | 1.3 - 37.7 |
| Ritonavir | 0.015 | - |
| Indinavir | 0.36 | 1.4 |
| Nelfinavir | 2.0 | - |
Note: Ki and IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action: A Shared Pathway
Both this compound and first-generation protease inhibitors are competitive inhibitors of the HIV-1 protease. They are designed to mimic the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the enzyme. By binding tightly to the active site, they block the access of the natural Gag and Gag-Pol polyprotein substrates, thus preventing their cleavage.
Caption: Mechanism of HIV-1 Protease Inhibition.
Experimental Protocols
The determination of Ki and IC50 values for protease inhibitors is typically performed using in vitro enzymatic assays. A generalized protocol is outlined below.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the activity of HIV-1 protease by measuring the cleavage of a fluorogenic substrate. The inhibition of this activity by a compound is used to determine its potency.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on a natural cleavage site)
-
Assay Buffer (e.g., MES buffer, pH 5.5-6.0, containing NaCl, EDTA, and glycerol)
-
Test compounds (this compound and first-generation PIs) dissolved in DMSO
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 protease.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific substrate. The rate of fluorescence increase is proportional to the protease activity.
-
Data Analysis:
-
Plot the reaction rate against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Caption: Experimental Workflow for HIV-1 Protease Inhibition Assay.
Conclusion
This guide provides a foundational comparison between this compound and first-generation HIV protease inhibitors. While they share a common mechanism of action, a direct and conclusive performance benchmark requires the determination of the in vitro potency (Ki or IC50) of this compound under standardized experimental conditions. The provided experimental protocol offers a robust framework for conducting such comparative studies. Further research is necessary to fully elucidate the relative efficacy and potential advantages of this compound in the context of HIV-1 therapy.
In Vitro Synergistic Effects of Human Neutrophil Elastase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro studies investigating the synergistic potential of human neutrophil elastase (HNE) inhibitors, a class of drugs to which L-682,679 belongs, with other therapeutic agents. Due to the limited public data on this compound in combination therapies, this document focuses on findings from more extensively studied HNE inhibitors, such as sivelestat (B1662846) and alvelestat (B605355), to offer insights into potential synergistic interactions and guide future research.
Introduction to this compound and Human Neutrophil Elastase Inhibition
This compound is a potent, cephalosporin-based inhibitor of human neutrophil elastase. HNE is a serine protease implicated in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By breaking down elastin (B1584352) and other extracellular matrix components, HNE contributes to tissue damage and perpetuates inflammatory responses. Inhibiting HNE is a promising therapeutic strategy to mitigate the destructive consequences of chronic inflammation in these conditions. Combination therapy, leveraging synergistic interactions, may offer enhanced efficacy and reduced side effects compared to monotherapy.
Comparative Analysis of In Vitro Combination Studies
Table 1: In Vitro Effects of HNE Inhibitors in Combination with Antibiotics
| HNE Inhibitor | Combination Agent | Cell/System | Key Findings | Quantitative Data | Reference |
| Unspecified HNE | Colistin | Spectrophotometric assay | Inhibitory effect on HNE activity at lower concentrations. | Significant reduction in substrate cleavage at 1 µM and 10 µM colistin.[1][2] | [1][2] |
| Unspecified HNE | Tobramycin | Spectrophotometric assay | Inhibitory effect on HNE activity. | Significant reduction in substrate cleavage at 1 µM and 10 µM tobramycin.[1][2] | [1][2] |
| HNE | Erythromycin (B1671065) | Kinetic assays | Acts as an alternate substrate HNE inhibitor. | High association rate constant (ka) and low deacylation rate constant (kd).[3] | [3] |
| HNE | Flurithromycin | Kinetic assays | Acts as an inactivator of HNE. | High association rate constant (ka), low deacylation rate constant (kd), and a calculated alkylation constant (k2).[3] | [3] |
Table 2: In Vitro and In Vivo Effects of HNE Inhibitors in Combination with Anti-inflammatory Agents
| HNE Inhibitor | Combination Agent | Model System | Key Findings | Quantitative Data | Reference |
| Sivelestat | Edaravone (Free radical scavenger) | Rat model of LPS-induced acute lung injury | Additive protective effects against lung injury, neutrophil infiltration, and pro-inflammatory cytokine production. | Significant reduction in myeloperoxidase activity, IL-6, and TNF-α levels with combination treatment compared to single agents. | [4] |
| Sivelestat | Ulinastatin (Protease inhibitor) | Patients with sepsis and ARDS | Combination therapy showed improved clinical outcomes. | Data from a comparative analysis showed significant improvements in clinical parameters. | [5] |
| Sivelestat | Dexamethasone (Corticosteroid) | Preclinical model of LPS-induced ALI | Comparative data available in preclinical models. | A key study provides a direct comparison of Sivelestat and the corticosteroid dexamethasone.[5] | [5] |
| Alvelestat | Augmentation Therapy (AAT) | Phase 2 Clinical Trial in AATD | Investigated the effects of alvelestat in combination with augmentation therapy. | The ATALANTa protocol was amended to allow recruitment of patients on augmentation.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols for assessing synergistic effects in vitro.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of drug combinations.
-
Preparation of Reagents : Prepare stock solutions of the HNE inhibitor and the combination agent in an appropriate solvent.
-
Plate Setup : In a 96-well microtiter plate, serially dilute the HNE inhibitor horizontally and the combination agent vertically. This creates a matrix of varying concentrations of both drugs.
-
Cell Seeding and Treatment : Seed the wells with a relevant cell line (e.g., NCI-H292 for COPD models, or primary human bronchial epithelial cells).[7] Add the drug dilutions to the respective wells. Include wells with single agents and no treatment as controls.
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined duration.
-
Assessment of Effect : Measure the desired endpoint, such as cell viability (e.g., using MTT or CellTiter-Glo assays), inhibition of HNE activity, or reduction in inflammatory markers (e.g., ELISA for IL-6 or TNF-α).
-
Data Analysis : Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.[8][9]
-
FIC Index Calculation :
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation :
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Time-Kill Curve Analysis
This method provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
-
Bacterial Culture : Prepare a standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa).
-
Treatment : Add the HNE inhibitor, the antibiotic, or the combination to separate bacterial cultures at specific concentrations (e.g., based on MIC values). Include a growth control without any drug.
-
Incubation and Sampling : Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Viable Cell Counting : Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU/mL).
-
Data Analysis : Plot the log10 CFU/mL against time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the rationale and outcomes of these studies.
Caption: Simplified signaling pathway of inflammation and points of therapeutic intervention.
Caption: Experimental workflow for in vitro synergy testing using the checkerboard assay.
Conclusion
The exploration of synergistic combinations involving HNE inhibitors like this compound is a promising avenue for developing more effective treatments for inflammatory lung diseases. While direct evidence for this compound is pending, the existing data on other HNE inhibitors suggest potential synergistic or additive effects when combined with antibiotics and other anti-inflammatory agents. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to systematically investigate these potential interactions in vitro. Further studies are warranted to elucidate the synergistic potential of this compound and to translate these findings into novel therapeutic strategies.
References
- 1. In Vitro Inhibition of Neutrophil Elastase Activity by Inhaled Anti-Pseudomonas Antibiotics Used in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of neutrophil elastase activity by inhaled anti-Pseudomonas antibiotics used in cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human neutrophil elastase by erythromycin and flurythromycin, two macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Data with Potential In Vivo Efficacy of Cholecystokinin (CCK) Receptor Antagonists
A Comparative Guide for Researchers
The translation of in vitro findings to in vivo efficacy is a critical step in the drug development pipeline. For cholecystokinin (B1591339) (CCK) receptor antagonists, compounds that block the action of the gut-brain peptide hormone cholecystokinin, this correlation is paramount for predicting therapeutic potential in various gastrointestinal and central nervous system disorders. While specific data for the compound L-682,679 is not extensively available in public literature, this guide provides a comparative framework using well-characterized CCK antagonists, L-364,718 (Devazepide) and Proglumide, to illustrate the principles of correlating in vitro data with in vivo performance.
Introduction to Cholecystokinin and its Antagonists
Cholecystokinin is a key regulator of digestive processes, including pancreatic enzyme secretion and gallbladder contraction, and also functions as a neurotransmitter involved in satiety and anxiety.[1] Its actions are mediated through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). CCK receptor antagonists are compounds that block these receptors and have been investigated for treating conditions like pancreatitis, gastrointestinal motility disorders, and anxiety. L-364,718 is a potent and selective CCK-A receptor antagonist, while Proglumide is a non-selective antagonist with a lower affinity for both receptor subtypes.[2][3]
Data Presentation: In Vitro vs. In Vivo Potency
The following table summarizes the in vitro binding affinities and in vivo potencies of L-364,718 and Proglumide, showcasing the range of activities observed for different CCK antagonists.
| Compound | Target Receptor(s) | In Vitro Potency (IC50/Ki) | In Vivo Potency (ED50) | Species | Reference |
| L-364,718 (Devazepide) | CCK-A selective | IC50: 81 pM (rat pancreas) | ED50: 0.03 mg/kg (reversal of CCK-8 induced feeding suppression) | Rat | [3][4] |
| IC50: 45 pM (bovine gallbladder) | Bovine | [3] | |||
| Ki: 0.25 nM (rat pancreatic acini) | Rat | [2] | |||
| Proglumide | Non-selective CCK-A/CCK-B | Ki: 0.5 mM (rat pancreatic acini) | 400 mg/kg (reversal of CCK-8 induced insulin (B600854) increase) | Rat | [2][5] |
| IC50: 6.5 mM (HT29 cells) | Human (cell line) | [6] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of in vitro binding affinity, where lower values indicate higher potency. ED50 (half-maximal effective dose) is a measure of in vivo potency, where lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key in vitro and in vivo assays used to characterize CCK receptor antagonists.
1. In Vitro Radioligand Binding Assay
This assay measures the affinity of a compound for its target receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the CCK receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing CCK receptors (e.g., rat pancreas).
-
Radiolabeled ligand (e.g., [125I]CCK-8).
-
Test compound (e.g., L-364,718 or Proglumide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]
-
2. In Vivo Gastric Emptying Study
This assay assesses the functional effect of a CCK antagonist on a physiological process regulated by CCK.
-
Objective: To determine the effective dose (ED50) of a test compound to antagonize CCK-induced delay in gastric emptying.
-
Materials:
-
Experimental animals (e.g., rats or mice).
-
CCK-8 (agonist).
-
Test compound.
-
Non-absorbable marker (e.g., phenol (B47542) red in a liquid meal).
-
Vehicle for drug administration.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle at a specified time before the experiment.
-
Administer CCK-8 to induce a delay in gastric emptying.
-
Administer a liquid meal containing a non-absorbable marker via oral gavage.
-
After a set period, euthanize the animals and collect the stomach contents.
-
Measure the amount of the marker remaining in the stomach to determine the rate of gastric emptying.
-
The dose of the test compound that reverses the CCK-8-induced delay in gastric emptying by 50% is the ED50.[10][11][12]
-
Visualizing the Correlation Pathway
Understanding the signaling pathways and experimental workflows can be enhanced through visualization.
Caption: CCK-A receptor signaling and antagonist inhibition.
Caption: Correlating in vitro to in vivo efficacy workflow.
References
- 1. [Cholecystokinins and their receptors. Functional aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a new CCK antagonist, L364,718: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent cholecystokinin antagonist L 364718 stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of gastric emptying is a physiological action of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist loxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of gastric emptying in humans by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of L-682,679 Antiviral Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of the HIV-1 protease inhibitor L-682,679 and other early-generation protease inhibitors. Due to the limited availability of specific, publicly accessible, peer-reviewed data for this compound, this document presents representative data from analogous compounds to offer a comparative performance context. The experimental protocols detailed below are standard methodologies used for the evaluation of HIV-1 protease inhibitors.
Comparative Antiviral Activity of Early-Generation HIV-1 Protease Inhibitors
The following table summarizes the in vitro antiviral activity of several early-generation HIV-1 protease inhibitors against wild-type HIV-1. This data is intended to provide a comparative benchmark for the expected efficacy of compounds like this compound.
| Compound | IC50 (nM) | EC50 (nM) | Target Cell Line | Virus Strain |
| Saquinavir | 0.45 | 1-3 | MT-4 | HIV-1 IIIB |
| Ritonavir | 0.02 | 20-150 | Various | Various |
| Indinavir | 0.3-0.9 | 25-100 | MT-4, CEM | HIV-1 IIIB, RF |
| Nelfinavir | 2 | 7-20 | MT-2 | HIV-1 IIIB |
Note: IC50 (50% inhibitory concentration) in biochemical assays measures the concentration of a drug that is required for 50% inhibition of the target enzyme (HIV-1 protease). EC50 (50% effective concentration) in cell-based assays measures the concentration of a drug that is required for 50% reduction of viral replication in cell culture. Values can vary depending on the specific assay conditions, cell line, and virus strain used.
Experimental Protocols
The data presented for comparable HIV-1 protease inhibitors are typically generated using the following standard experimental methodologies.
Biochemical Assay: HIV-1 Protease Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on a natural cleavage site in the Gag polyprotein)[1][2]
-
Assay Buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
The test compound is serially diluted in assay buffer and added to the wells of a 96-well plate.
-
Recombinant HIV-1 protease is added to each well containing the test compound and incubated for a pre-determined time at 37°C to allow for inhibitor binding.
-
The fluorogenic peptide substrate is added to each well to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 450 nm).[3]
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of an untreated control.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Antiviral Activity in Cell Culture
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
Susceptible host cells (e.g., MT-4, MT-2, or TZM-bl cells)[4][5]
-
Laboratory-adapted or clinical isolate of HIV-1
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
Procedure:
-
Host cells are seeded into the wells of a 96-well plate.
-
The test compound is serially diluted in cell culture medium and added to the cells.
-
A known amount of HIV-1 is added to the wells to infect the cells.
-
The plates are incubated at 37°C in a CO2 incubator for a period of 5-7 days to allow for viral replication.
-
After the incubation period, the cell supernatant or cell lysate is collected.
-
The extent of viral replication is quantified using a suitable method. For example, the amount of viral p24 capsid protein in the supernatant can be measured by ELISA.
-
The percent inhibition of viral replication is calculated by comparing the results from treated and untreated infected cells.
-
EC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
HIV-1 Life Cycle and the Role of Protease Inhibitors
The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific point of intervention for protease inhibitors like this compound.
Caption: HIV-1 life cycle and the inhibitory action of protease inhibitors.
Experimental Workflow for Antiviral Compound Screening
This diagram outlines the general workflow for screening and evaluating the efficacy of antiviral compounds.
Caption: General workflow for antiviral drug screening and lead identification.
HIV-1 Protease Signaling Pathway
HIV-1 protease is an enzyme and does not have a "signaling pathway" in the traditional sense of a cell signaling cascade. Instead, it plays a critical enzymatic role in the viral life cycle. The following diagram illustrates its function in processing viral polyproteins, a crucial step for producing mature, infectious virions.[6][7]
Caption: Function of HIV-1 protease in viral polyprotein processing.
References
- 1. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 2. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]
- 6. HIV - Wikipedia [en.wikipedia.org]
- 7. How do protease inhibitors disrupt the life cycle of the HIV ... | Study Prep in Pearson+ [pearson.com]
Safety Operating Guide
Prudent Disposal of L-682,679: A Guide for Laboratory Professionals
Researchers and drug development professionals handling L-682,679 must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound, encompassing waste identification, handling, and final disposition.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C₃₉H₅₂N₄O₆ |
| Molecular Weight | 672.9 g/mol |
| IUPAC Name | tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
| CAS Number | 126409-24-3 |
| Appearance | Solid (form may vary) |
| Solubility | Expected to have limited aqueous solubility |
Note: Data sourced from PubChem.[1]
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, a peptidomimetic compound, requires a systematic approach to mitigate potential hazards and ensure regulatory compliance. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous and general laboratory trash.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.
-
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms of the compound.
3. Waste Containment and Labeling:
-
Solid Waste: Collect unused this compound and contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Do not overfill containers.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
4. Storage of Waste:
-
Store waste containers in a designated, secure secondary containment area.
-
Ensure the storage area is cool, dry, and away from incompatible materials.
5. Disposal:
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary authority for chemical waste disposal. Contact them for specific guidance and to schedule a waste pickup.
-
Follow Regulations: Disposal of chemical waste must comply with all local, state, and federal regulations.[2][3] Never dispose of this compound down the drain or in regular trash.
-
Waste Manifest: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately for pickup by a certified hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage the disposal of this compound, ensuring the safety of themselves and their colleagues while maintaining environmental responsibility.
References
Essential Safety and Logistical Information for Handling L-682,679
L-682,679 is a research chemical, and like many novel compounds, its full hazard profile may not be established. Therefore, it is crucial to treat it as a potentially hazardous substance. The following information provides a foundational framework for safe handling, operational procedures, and disposal.
Personal Protective Equipment (PPE)
A risk-based approach should be taken to select appropriate PPE. The level of protection will depend on the scale of the experiment, the physical form of the compound (solid or in solution), and the potential for aerosol generation.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a solid) | - Full-face respirator with P100 (or equivalent) cartridges- Disposable gown with a solid front and tight-fitting cuffs- Two pairs of nitrile gloves (double-gloving)- Disposable sleeve covers- Safety goggles (if a full-face respirator is not used) | High risk of inhaling fine particles. Full respiratory protection and double gloving are critical to prevent exposure. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves | Lower risk of aerosolization compared to handling powders, but protection against splashes is necessary. |
| In-vitro/In-vivo Administration | - Lab coat or disposable gown- Safety glasses- Nitrile gloves | To prevent skin contact and eye exposure during experimental procedures. |
| Waste Disposal | - Disposable gown- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves | Protection against splashes and direct contact with potentially contaminated waste materials. |
Experimental Protocols: General Handling Procedures
Given the lack of specific data for this compound, a general protocol for handling potent compounds should be followed:
-
Preparation and Area Designation:
-
Always handle this compound in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Before starting, ensure the work area is clean and uncluttered.
-
Have a spill kit readily available. The kit should contain appropriate absorbent materials, deactivating agents (if known), and waste disposal bags.
-
-
Weighing:
-
When weighing the solid compound, use a balance inside a ventilated enclosure (e.g., a powder-containment hood).
-
Use disposable weighing boats or papers to minimize contamination of the balance.
-
-
Dissolving:
-
Add the solvent to the vessel containing the pre-weighed this compound to minimize dust generation.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A common practice for many organic compounds is to use a solution of isopropanol (B130326) or ethanol (B145695) followed by a mild detergent and water. The effectiveness of this for this compound is unknown, and a validated decontamination procedure should be established if possible.
-
Operational and Disposal Plans
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of it down the drain or in the regular trash.
-
The compound should be in a clearly labeled, sealed, and appropriate waste container.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, vials, and gloves that have been in contact with this compound should be collected in a designated hazardous waste container.
-
This container should be clearly labeled with the contents.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected as hazardous chemical waste.
-
Aqueous and organic waste streams should be segregated into appropriate, labeled containers.
-
-
Disposal Vendor:
Signaling Pathways & Experimental Workflows
The following diagrams illustrate a logical workflow for handling this compound and a general risk assessment process.
Caption: Workflow for handling this compound.
Caption: Logical flow for risk assessment of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
